Product packaging for Thozalinone-d5(Cat. No.:)

Thozalinone-d5

Cat. No.: B12416649
M. Wt: 209.26 g/mol
InChI Key: JJSHYECKYLDYAR-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thozalinone-d5 is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B12416649 Thozalinone-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

IUPAC Name

2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

JJSHYECKYLDYAR-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H]

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

What is Thozalinone-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone-d5 is the deuterated analog of Thozalinone, a psychostimulant compound. This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and a detailed exploration of its synthesis and proposed mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Identity and Properties of this compound

This compound is a stable, isotopically labeled form of Thozalinone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is useful in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of Thozalinone.

Chemical Structure

The chemical structure of this compound is 2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one.

Chemical Formula: C₁₁H₇D₅N₂O₂

Synonyms: 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one-d5, CL 39808-d5, NSC 170962-d5, Stimsen-d5, Tozalinone-d5.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Thozalinone and its deuterated analog are presented in Table 1.

PropertyThozalinoneThis compoundReference(s)
Molecular Formula C₁₁H₁₂N₂O₂C₁₁H₇D₅N₂O₂[1][2]
Molecular Weight 204.22 g/mol 209.26 g/mol [1][2]
CAS Number 655-05-0Not available[2]
Appearance White to off-white solidNeat[1]
Melting Point 133-136°CNot available
Boiling Point (Predicted) 294.8 ± 43.0°CNot available
Density (Predicted) 1.19 ± 0.1 g/cm³Not available
pKa (Predicted) 0.50 ± 0.40Not available
Solubility Soluble in DMSO (25 mg/mL)Not available[3]

Synthesis of this compound

Inferred Synthetic Pathway

The synthesis of this compound would likely follow a similar three-step process to that of unlabeled Thozalinone, starting with a deuterated analog of ethyl mandelate.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Intramolecular Cyclization Ethyl mandelate-d5 Ethyl mandelate-d5 Oxyanion Intermediate Oxyanion Intermediate Ethyl mandelate-d5->Oxyanion Intermediate  + Sodium Hydride (NaH) Secondary Amine Intermediate Secondary Amine Intermediate Oxyanion Intermediate->Secondary Amine Intermediate  + Dimethylcyanamide This compound This compound Secondary Amine Intermediate->this compound  - Ethanol

Inferred Synthetic Pathway for this compound
Hypothetical Experimental Protocol

The following is a hypothetical, generalized protocol for the synthesis of this compound based on the known synthesis of Thozalinone and general methods for preparing deuterated compounds. This protocol is for illustrative purposes only and has not been experimentally validated.

  • Preparation of Ethyl (phenyl-d5)mandelate: Phenyl-d5-mandelic acid would be esterified using standard methods, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Deprotonation: Ethyl (phenyl-d5)mandelate would be dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran) and treated with a strong base such as sodium hydride at a controlled temperature to form the corresponding oxyanion.

  • Nucleophilic Addition: Dimethylcyanamide would then be added to the reaction mixture, leading to a nucleophilic attack by the oxyanion to form an intermediate.

  • Intramolecular Cyclization: The reaction mixture would then be heated to induce intramolecular cyclization, resulting in the formation of this compound and the elimination of ethanol.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Mechanism of Action

Thozalinone is classified as a psychostimulant that acts as a dopamine and norepinephrine-releasing agent.[3] The precise molecular mechanism by which it induces the release of these neurotransmitters is not fully elucidated in publicly available literature. However, based on the actions of other releasing agents, a proposed pathway can be outlined.

Proposed Signaling Pathway for Dopamine and Norepinephrine Release

Thozalinone is thought to interact with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), and potentially the vesicular monoamine transporter 2 (VMAT2). By interacting with these transporters, it may promote the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Thozalinone Thozalinone DAT Dopamine Transporter (DAT) Thozalinone->DAT Interacts with NET Norepinephrine Transporter (NET) Thozalinone->NET Interacts with VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Thozalinone->VMAT2 Potentially Interacts with Dopamine_synapse Dopamine DAT->Dopamine_synapse Efflux Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Efflux Dopamine_vesicle Dopamine (Vesicle) VMAT2->Dopamine_vesicle Packages Norepinephrine_vesicle Norepinephrine (Vesicle) VMAT2->Norepinephrine_vesicle Packages Dopamine_cytosol Dopamine (Cytosol) Dopamine_vesicle->Dopamine_cytosol Release into cytosol Norepinephrine_cytosol Norepinephrine (Cytosol) Norepinephrine_vesicle->Norepinephrine_cytosol Release into cytosol Dopamine_cytosol->DAT Reverse Transport Norepinephrine_cytosol->NET Reverse Transport

Proposed Mechanism of Thozalinone-Induced Neurotransmitter Release

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound are not widely published. However, protocols for in vivo studies of related compounds, such as microdialysis to measure neurotransmitter levels, can be adapted for research involving this compound.

In Vivo Microdialysis for Neurotransmitter Quantification (Generalized Protocol)

This protocol outlines the general steps for conducting in vivo microdialysis in a rodent model to assess the effect of a compound like Thozalinone on extracellular dopamine and norepinephrine levels.

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Sample Analysis A1 Stereotaxic surgery to implant guide cannula in target brain region (e.g., striatum, prefrontal cortex) A2 Allow animal to recover from surgery A1->A2 B1 Insert microdialysis probe through guide cannula A2->B1 B2 Perfuse probe with artificial cerebrospinal fluid (aCSF) B1->B2 B3 Collect baseline dialysate samples B2->B3 B4 Administer Thozalinone (e.g., intraperitoneally) B3->B4 B5 Collect post-administration dialysate samples at timed intervals B4->B5 C1 Analyze dialysate samples using LC-MS/MS to quantify dopamine, norepinephrine, and their metabolites B5->C1 C2 Use this compound as an internal standard for accurate quantification of Thozalinone C1->C2

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Thozalinone-d5, the deuterated analog of the psychostimulant Thozalinone. This document is intended to serve as a core reference for researchers utilizing this compound in analytical, forensic, or pharmacological studies.

Core Chemical and Physical Properties

This compound is the isotopically labeled version of Thozalinone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution is critical for its use as an internal standard in quantitative mass spectrometry-based analyses. While data for the deuterated form is specific, many core properties are often reported based on the parent compound, Thozalinone.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its parent compound, Thozalinone. Predicted values are noted where applicable.

PropertyValueSource
Molecular Formula C₁₁D₅H₇N₂O₂[1]
Molecular Weight 209.256 g/mol [1]
Appearance Neat[1]
Parent Compound Melting Point 133-136°C[2][3]
Parent Compound Boiling Point 294.8 ± 43.0°C (Predicted)[2][3]
Parent Compound Density 1.19 ± 0.1 g/cm³ (Predicted)[2][3]
Parent Compound pKa 0.50 ± 0.40 (Predicted)[2][3]
Parent Compound Solubility Soluble in DMSO (25 mg/mL)[2]
Chemical Identifiers

This table provides the various chemical identifiers for this compound and the parent compound, Thozalinone.

IdentifierValueSource
Compound Name This compound[1]
Parent Compound CAS Number 655-05-0[1][2][3][4]
Parent Compound IUPAC Name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one[2][4]
Synonyms 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one-d5; CL 39808-d5; NSC 170962-d5; Stimsen-d5; Tozalinone-d5[1]
InChI (this compound) InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D[1]
Parent Compound InChIKey JJSHYECKYLDYAR-UHFFFAOYSA-N[3][4]
Parent Compound SMILES O1C(C2=CC=CC=C2)C(=O)N=C1N(C)C[3]

Experimental Protocols

Synthesis of Parent Compound: Thozalinone

The industrial synthesis of Thozalinone provides a foundational method that can be adapted for its deuterated analog.[2] The process involves a three-step pathway starting from ethyl mandelate.[2][5]

Methodology:

  • Deprotonation: Ethyl mandelate (C₆H₅CH(OH)COOEt) is treated with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol group. This reaction forms a reactive oxyanion intermediate.[2][5]

  • Nucleophilic Attack: The generated oxyanion performs a nucleophilic attack on dimethylcyanamide.[5]

  • Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous intramolecular cyclization to yield the final Thozalinone product, which is a heterocyclic structure featuring a 2-oxazolin-4-one ring system.[2][5]

To synthesize this compound, this process would be adapted by using d5-ethyl mandelate as the starting material.

G cluster_synthesis Thozalinone Synthesis Workflow start d5-Ethyl Mandelate + Sodium Hydride step1 Deprotonation to form Oxyanion Intermediate start->step1 Step 1 step2 Nucleophilic Attack on Dimethylcyanamide step1->step2 Step 2 step3 Intramolecular Cyclization step2->step3 Step 3 end_product Purified this compound step3->end_product

Caption: General workflow for the synthesis of this compound.

Characterization and Purification

Characterization and purity assessment are critical steps. While specific protocols for this compound are proprietary, a general workflow can be described based on methods used for analogous deuterated small molecules, such as d5-barbarin.[6][7][8]

Methodology:

  • Purification: The crude reaction product is purified, typically via recrystallization, to yield a stable, crystalline powder.[6][7][8]

  • Structural Confirmation (NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure. For this compound, the absence of signals corresponding to the phenyl protons and the presence of other expected signals would confirm deuteration.

  • Mass Confirmation (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the synthesized compound, verifying the incorporation of the five deuterium atoms.[6][7][8]

  • Purity Analysis (HPLC): The purity of the final product is ascertained using High-Performance Liquid Chromatography (HPLC), with standards typically aiming for >98% purity.[6][7][8]

Biological Activity and Mechanism of Action

Thozalinone is a psychostimulant that primarily functions as a dopaminergic stimulant.[5][9][10] Its deuterated form, this compound, is presumed to have the same biological targets and is used to trace and quantify the parent compound in biological systems.

  • Primary Mechanism: The principal mechanism of action for Thozalinone is the induction of dopamine release.[9][10] It also enhances presynaptic dopamine synthesis.[2] This action increases the concentration of dopamine in the neuronal synapse, leading to its stimulant effects.[9]

  • Secondary Mechanism: Thozalinone also has a secondary, less pronounced effect on the noradrenergic system, inducing the release of norepinephrine.[2][9][]

  • Distinct from Amphetamines: Unlike amphetamines, which also inhibit monoamine reuptake, Thozalinone's action is more focused on enhancing synthesis and vesicular release.[2] This distinction may contribute to its reported lower potential for abuse.[9][10]

The compound's lipophilicity and structure allow it to penetrate the blood-brain barrier effectively.[2] Its effects include increased locomotor activity, alertness, and exploratory behavior in animal models.[9] It has been investigated for use as an antidepressant and anorectic agent.[10][12]

G cluster_pathway Thozalinone Mechanism of Action at the Synapse Thozalinone Thozalinone Presynaptic Presynaptic Neuron Thozalinone->Presynaptic Enters Neuron Vesicles Synaptic Vesicles Thozalinone->Vesicles Promotes Release Presynaptic->Vesicles Increases Dopamine & Norepinephrine Synthesis Synapse Synaptic Cleft Vesicles->Synapse Release of Neurotransmitters Receptors Dopamine & Norepinephrine Receptors Synapse->Receptors Binding Postsynaptic Postsynaptic Neuron Receptors->Postsynaptic Signal Transduction

Caption: Thozalinone's signaling pathway in a neuron.

References

Physicochemical Properties of Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Thozalinone-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of this compound, an isotopically labeled version of the psychostimulant Thozalinone. This guide is intended for professionals in research and drug development, offering detailed experimental protocols, data summaries, and visual workflows to facilitate a deeper understanding of the processes involved.

This compound is the deuterated analog of Thozalinone, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling is crucial for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

PropertyDataReference
Analyte Name This compound[1]
Synonyms 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one-d5, CL 39808-d5, NSC 170962-d5, Stimsen-d5, Tozalinone-d5[2]
Molecular Formula C₁₁D₅H₇N₂O₂[1][2]
Molecular Weight 209.256 g/mol [1][2]
Accurate Mass 209.121[1]
CAS Number 655-05-0 (for unlabeled)[2]
Appearance Neat (typically a white to off-white solid)[2][3]
Solubility Soluble in DMSO[4][5]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a robust synthetic route can be proposed based on the well-established classical synthesis of unlabeled Thozalinone.[3][6] This method involves a base-catalyzed condensation followed by intramolecular cyclization. The key modification for producing the d5 variant is the use of a deuterated starting material, namely ethyl mandelate-d5.

Proposed Synthetic Workflow

The synthesis is a multi-step process beginning with the deprotonation of ethyl mandelate-d5. The resulting oxyanion undergoes a nucleophilic attack on dimethylcyanamide, followed by an intramolecular cyclization to form the final product.[3][6][7]

G cluster_start Starting Materials reactant reactant product product intermediate intermediate A Ethyl Mandelate-d5 D Deprotonation of Hydroxyl Group A->D Anhydrous Solvent (e.g., THF) B Dimethylcyanamide F Nucleophilic Attack on Dimethylcyanamide B->F C Sodium Hydride (NaH) C->D Anhydrous Solvent (e.g., THF) E Resonance-Stabilized Oxyanion Intermediate D->E E->F G Secondary Amine Intermediate F->G H Intramolecular Cyclization (Ring Closure) G->H Reflux I Crude this compound H->I Ethanol is released

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a model procedure adapted from the synthesis of unlabeled Thozalinone.[3][4] Researchers should perform their own risk assessments and optimizations.

Materials:

  • Ethyl mandelate-d5 (phenyl-d5)

  • Dimethylcyanamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous THF. The suspension is cooled in an ice bath. A solution of ethyl mandelate-d5 (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature to ensure complete deprotonation, forming the alkoxide.[4][6]

  • Nucleophilic Addition: A solution of dimethylcyanamide (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

  • Cyclization: The reaction mixture is heated to reflux and maintained for several hours (e.g., 10-12 hours) to facilitate the intramolecular cyclization.[8] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess NaH is quenched by the slow, careful addition of water or isopropanol. The solvent is removed under reduced pressure.

  • Extraction: The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound product, which can then be taken for purification.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for research and analytical applications. The primary methods described for unlabeled Thozalinone, which are directly applicable to its d5 analog, are recrystallization and column chromatography.[4]

Purification Workflow

G start start end end process process decision decision analysis analysis A Crude this compound B Recrystallization A->B C Purity Check (HPLC, NMR, MS) B->C D Purity > 98%? C->D E Pure this compound D->E Yes F Column Chromatography D->F No G Fraction Analysis (TLC, HPLC) F->G H Combine Pure Fractions & Evaporate Solvent G->H H->C Re-assess Purity

Caption: General purification and analysis workflow for this compound.

Purification Protocols
MethodProtocol DetailsReference
Recrystallization 1. Dissolve the crude this compound product in a minimum amount of a hot solvent. Common solvents include ethanol, methanol, or isopropanol.[4]2. If the solution is colored, activated charcoal can be added, and the solution filtered while hot to remove impurities.3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.4. Collect the crystals by vacuum filtration.5. Wash the crystals with a small amount of the cold recrystallization solvent.6. Dry the purified crystals under vacuum to yield pure this compound.[4][8]
Column Chromatography 1. Stationary Phase: Silica gel is typically used.[4]2. Mobile Phase: An ethyl acetate-hexane gradient system is effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the compound.[4]3. Procedure: Slurry-pack a glass column with silica gel in the initial mobile phase. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Elute the compound using the solvent gradient. 4. Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. 5. Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]
High-Performance Liquid Chromatography (HPLC) For achieving analytical-grade purity (>99%), preparative reverse-phase HPLC can be employed. A typical mobile phase would be a water-acetonitrile or water-methanol gradient system.[4] This method is excellent for separating closely related impurities but is less suitable for large-scale purification compared to recrystallization or column chromatography.[4]

Mechanism of Action of Thozalinone

Thozalinone is a psychostimulant that primarily functions as a dopamine and norepinephrine-releasing agent.[3][9] Its mechanism is distinct from reuptake inhibitors, as it actively promotes the expulsion of these neurotransmitters from presynaptic terminals.[6] This leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing the activation of their respective postsynaptic receptors and triggering downstream signaling pathways.[6]

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron thoz thoz neuro neuro receptor receptor protein protein pathway pathway effect effect Thozalinone Thozalinone DopamineRelease ↑ Dopamine Release Thozalinone->DopamineRelease NorepinephrineRelease ↑ Norepinephrine Release Thozalinone->NorepinephrineRelease Dopamine ↑ Dopamine DopamineRelease->Dopamine Norepinephrine ↑ Norepinephrine NorepinephrineRelease->Norepinephrine D1_Receptor D1-like Receptors (D1, D5) Dopamine->D1_Receptor D2_Receptor D2-like Receptors (D2, D3, D4) Dopamine->D2_Receptor Alpha_Receptor α-Adrenergic Receptors Norepinephrine->Alpha_Receptor Beta_Receptor β-Adrenergic Receptors Norepinephrine->Beta_Receptor Gs Gs D1_Receptor->Gs activates Gi Gi/o D2_Receptor->Gi activates Gq Gq Alpha_Receptor->Gq activates Beta_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PLC PLC Gq->PLC activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CellularResponse Cellular Response (Gene Transcription, Ion Channel Modulation) PKA->CellularResponse IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKC PKC Activation IP3_DAG->PKC PKC->CellularResponse

Caption: Thozalinone's mechanism of action and downstream signaling.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thozalinone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental mechanism by which Thozalinone-d5 functions as an internal standard in analytical chemistry, particularly within the realm of drug development and pharmacokinetic studies. While specific experimental data on this compound is not publicly available, this document extrapolates its mechanism based on the well-established principles of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry.

Introduction to Thozalinone and the Need for Internal Standards

Thozalinone is a psychostimulant that acts as a dopaminergic and norepinephrine releasing agent.[1][2][3] Its therapeutic and pharmacological investigation necessitates accurate quantification in biological matrices. Quantitative analysis, especially using techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can impact accuracy and precision.[4][5][6] These variations can arise from sample preparation (extraction efficiency), instrumental drift, and matrix effects (ion suppression or enhancement).[4][5]

To mitigate these variabilities, an internal standard is introduced into the analytical workflow. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.[7][8] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for this purpose.[4][6]

The Core Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By replacing five hydrogen atoms with their heavier stable isotope, deuterium, this compound is created. This deuterated analog is chemically identical to Thozalinone in its behavior during sample preparation and chromatographic separation.[5][7]

Key aspects of the mechanism include:

  • Co-elution: this compound and the native Thozalinone will elute at the same retention time from the liquid chromatography column due to their identical chemical properties.[4][5] This ensures that both compounds experience the same matrix effects at the point of ionization.

  • Correction for Sample Loss: Any loss of the analyte (Thozalinone) during sample extraction and preparation will be mirrored by a proportional loss of the internal standard (this compound).[5][9]

  • Compensation for Ionization Variability: Fluctuations in the ionization efficiency within the mass spectrometer's ion source will affect both the analyte and the internal standard equally.[4][5][6]

  • Mass-Based Differentiation: The mass spectrometer can readily distinguish between Thozalinone and this compound due to the mass difference imparted by the five deuterium atoms. This allows for their simultaneous detection and quantification.

The final concentration of Thozalinone is determined by calculating the ratio of the analyte's response to the internal standard's response and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Data Presentation

Table 1: Properties of Thozalinone
PropertyValueReference
IUPAC Name2-(dimethylamino)-5-phenyl-1,3-oxazolin-4-one[10]
Molecular FormulaC₁₁H₁₂N₂O₂[2]
Molar Mass204.23 g/mol [2]
Mechanism of ActionDopamine and Norepinephrine Releasing Agent[1][3]
Table 2: Principles of Deuterated Internal Standards
PrincipleDescriptionSignificance in Quantitative Analysis
Chemical EquivalenceThe stable isotope-labeled internal standard has the same chemical properties as the analyte.Ensures identical behavior during sample preparation and chromatography.[7]
Co-elutionThe internal standard and analyte elute at the same time from the chromatography column.Both compounds experience the same matrix effects, leading to accurate correction.[4]
Mass DifferentiationThe internal standard has a different mass-to-charge ratio (m/z) from the analyte.Allows for simultaneous but distinct detection by the mass spectrometer.[5]
Ratiometric QuantificationThe concentration of the analyte is determined by the ratio of its signal to the signal of the known amount of internal standard.Corrects for variations in sample recovery, injection volume, and ionization efficiency.[4][9]

Experimental Protocols

While a specific protocol for this compound is not available, a general workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis is as follows:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Thozalinone and this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • From the primary stocks, prepare a series of working standard solutions of Thozalinone at various concentrations.

    • Prepare a working internal standard solution of this compound at a single, fixed concentration.

  • Sample Preparation:

    • To each unknown sample, calibration standard, and quality control sample, add a precise volume of the this compound working internal standard solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for Thozalinone.

    • Optimize the mass spectrometer settings for the detection of both Thozalinone and this compound. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the Thozalinone and this compound MRM transitions.

    • Calculate the peak area ratio of Thozalinone to this compound for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Thozalinone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extract Extraction Add_IS->Extract Reconstitute Reconstitution Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Ratio Calculate Peak Area Ratio (Thozalinone / this compound) LC_MS->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Quantify Quantify Thozalinone Cal_Curve->Quantify logical_relationship cluster_process Analytical Process Analyte Thozalinone (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effects Analyte->Matrix_Effect Instrument_Drift Instrumental Drift Analyte->Instrument_Drift IS This compound (Internal Standard) IS->Extraction IS->Matrix_Effect IS->Instrument_Drift Corrected_Ratio Corrected Analytical Signal (Ratio of Analyte to IS) Extraction->Corrected_Ratio Matrix_Effect->Corrected_Ratio Instrument_Drift->Corrected_Ratio

References

A Technical Guide to Thozalinone-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, properties, and analytical applications of Thozalinone-d5. This deuterated analog of the psychostimulant Thozalinone is a critical tool for researchers in pharmacology, toxicology, and drug metabolism studies, primarily serving as an internal standard for quantitative analysis.

Commercial Suppliers of this compound

This compound is available for research purposes from a limited number of specialized chemical suppliers. The primary manufacturer appears to be Toronto Research Chemicals (TRC), with their products distributed through various international vendors. Researchers are advised to contact these suppliers directly to request a certificate of analysis, including lot-specific purity data.

SupplierProduct NumberContact InformationNotes
Toronto Research Chemicals (TRC) T398002--INVALID-LINK--Primary Manufacturer.[1][2]
LGC Standards TRC-T398002-10G--INVALID-LINK--Distributor for TRC.[3]
CymitQuimica TR-T398002--INVALID-LINK--Distributor for TRC.[1]

Physicochemical and Quantitative Data

This compound is synthesized to serve as a stable isotope-labeled internal standard for use in mass spectrometry-based quantification of Thozalinone. The deuterium labeling on the phenyl ring results in a mass shift that allows for its differentiation from the unlabeled analyte. While specific purity values are lot-dependent and should be confirmed with the supplier via a Certificate of Analysis, general specifications are provided below.

PropertyValueSource
Chemical Name 2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one[1]
Molecular Formula C₁₁H₇D₅N₂O₂[1]
Molecular Weight 209.26 g/mol [1]
CAS Number Not explicitly found for d5, 655-05-0 for unlabeled
Appearance Solid (Typical)
Chemical Purity >98% (Typical, request from supplier)
Isotopic Purity (d5) >99% atom % D (Typical, request from supplier)
Formulations Typically supplied as a neat solid[1]

Mechanism of Action and Signaling Pathway

The non-deuterated form of Thozalinone is a central nervous system stimulant. Its primary mechanism of action involves inducing the release of the neurotransmitters dopamine and, to a lesser extent, norepinephrine. This action increases the concentration of these monoamines in the synaptic cleft, leading to enhanced downstream signaling. This mechanism is distinct from many other stimulants that act as reuptake inhibitors.

Thozalinone_Signaling Thozalinone Thozalinone Presynaptic_Neuron Presynaptic Dopaminergic Neuron Thozalinone->Presynaptic_Neuron Enters Vesicles Synaptic Vesicles (Dopamine) Presynaptic_Neuron->Vesicles Promotes release from Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Dopamine Release Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Dopamine binds Postsynaptic_Neuron Postsynaptic Neuron Cellular_Response Cellular Response (Stimulant Effects) Postsynaptic_Neuron->Cellular_Response Initiates

Figure 1: Simplified signaling pathway of Thozalinone's action on a dopaminergic neuron.

Experimental Protocols

This compound is an ideal internal standard for the quantification of Thozalinone in biological matrices such as plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology for such an application.

Protocol: Quantification of Thozalinone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

  • Thozalinone (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

  • Thozalinone Stock Solution (1 mg/mL): Accurately weigh and dissolve Thozalinone in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Thozalinone stock solution in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 300 µL of the this compound working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Thozalinone: Q1 -> Q3 (e.g., m/z 205.1 -> 105.1)

      • This compound: Q1 -> Q3 (e.g., m/z 210.1 -> 110.1)

    • Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Thozalinone to this compound against the concentration of the calibration standards.

  • Determine the concentration of Thozalinone in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound in Acetonitrile (300 µL) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Figure 2: Experimental workflow for the quantification of Thozalinone using this compound.

References

Thozalinone-d5: A Technical Overview of its Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry and purity assessment of Thozalinone-d5, a deuterated analog of the psychostimulant Thozalinone. This document is intended to serve as a valuable resource for researchers utilizing this compound in preclinical and clinical studies, particularly in the fields of pharmacology, drug metabolism, and pharmacokinetics.

Core Compound Data

This compound is the deuterated form of Thozalinone, a compound known to act as a releasing agent of dopamine and norepinephrine.[1] The incorporation of five deuterium atoms into the phenyl ring provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.

Identifier Value Source
Chemical Name 2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one[2]
Synonyms CL 39808-d5, NSC 170962-d5, Stimsen-d5, Tozalinone-d5[2]
CAS Number 655-05-0 (non-deuterated)[1][2][3][4][5][6][7]
Molecular Formula C₁₁D₅H₇N₂O₂[2][8]
Molecular Weight 209.256 g/mol [2][8]
Appearance White to Pale Yellow Solid[9]
Purity (typical) >95% (HPLC)[9]

Analytical Characterization and Purity Assessment

A comprehensive analysis of this compound is critical to ensure the accuracy and reliability of experimental results. The following protocols are based on standard analytical techniques for the characterization of isotopically labeled compounds and related small molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of this compound.[9][10][11]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this type of small molecule analysis.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of Thozalinone (e.g., 240 nm).[9]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and diluted to an appropriate concentration for injection.

  • Data Analysis: The purity is calculated by dividing the peak area of the this compound by the total peak area of all observed peaks, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Data Analysis: The ¹H-NMR spectrum is expected to show the absence of signals corresponding to the phenyl protons, confirming successful deuteration. The remaining proton signals should correspond to the dimethylamino and oxazolinone ring protons. The ¹³C-NMR spectrum will show the carbon signals of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an HPLC system.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The measured mass should be within a few ppm of the theoretical accurate mass. The isotopic distribution pattern can be analyzed to determine the percentage of the d5 species and to identify the presence of any lower deuterated species.

Synthesis Pathway Overview

The synthesis of Thozalinone provides insight into the potential impurities that may be present. The deuterated analog is synthesized using a similar pathway, starting with the appropriately deuterated precursor.[1][6][10]

G Simplified Synthesis of Thozalinone cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Ethyl Mandelate-d5 Ethyl Mandelate-d5 Deprotonation Deprotonation Ethyl Mandelate-d5->Deprotonation Sodium Hydride Dimethylcyanamide Dimethylcyanamide Nucleophilic Addition Nucleophilic Addition Dimethylcyanamide->Nucleophilic Addition Deprotonation->Nucleophilic Addition Oxyanion Intermediate Intramolecular Cyclization Intramolecular Cyclization Nucleophilic Addition->Intramolecular Cyclization Intermediate This compound This compound Intramolecular Cyclization->this compound

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Mechanism of Action: Dopamine and Norepinephrine Release

Thozalinone exerts its pharmacological effects by acting as a releasing agent for the neurotransmitters dopamine and norepinephrine.[1] This mechanism is central to its stimulant properties.

G Thozalinone's Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Thozalinone Thozalinone Vesicles Vesicles Thozalinone->Vesicles Induces Release Dopamine_Norepinephrine Dopamine & Norepinephrine Vesicles->Dopamine_Norepinephrine Released_Neurotransmitters Increased Dopamine & Norepinephrine Dopamine_Norepinephrine->Released_Neurotransmitters Exocytosis

References

An In-depth Technical Guide to the Safe Handling of Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Thozalinone-d5, a deuterated analog of the psychostimulant Thozalinone. The information presented is intended to support laboratory personnel in the safe use, storage, and disposal of this compound. Given that this compound is a labeled variant of Thozalinone, this document draws heavily on the safety data available for the parent compound (CAS 655-05-0).

Chemical Identification and Properties

This compound is the deuterium-labeled version of Thozalinone. It is primarily used in research and forensic applications, often as an internal standard in analytical testing.[1] The key physical and chemical properties are summarized below.

Table 1: Chemical Identity of Thozalinone and this compound

IdentifierThozalinoneThis compound
IUPAC Name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one[2]2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one
Synonyms Stimsen, Tozalinone, CL 39808 , NSC 170962[1][3]CL 39808-d5, NSC 170962-d5, Stimsen-d5, Tozalinone-d5[4][5]
CAS Number 655-05-0[1][6]Not available (Unlabeled CAS: 655-05-0)[5]
Molecular Formula C₁₁H₁₂N₂O₂[2][6]C₁₁D₅H₇N₂O₂[4][5]
Molecular Weight 204.22 g/mol [2][7]209.256 g/mol [4][5]

Table 2: Physicochemical Properties of Thozalinone

PropertyValue
Physical State Solid, white to off-white crystalline powder[1][7][8]
Melting Point 133–136°C[1][8]
Boiling Point (Predicted) 294.8 ± 43.0 °C at 760 mmHg[1][6]
Density (Predicted) 1.19 ± 0.1 g/cm³[1][6]
pKa (Predicted) 0.50 ± 0.40[1][8]
Solubility Soluble in DMSO (25 mg/mL) and other organic solvents[7][8]

Hazard Identification and First Aid

General Precautionary Measures:

  • Avoid dust formation.[6]

  • Avoid breathing mist, gas, or vapors.[6]

  • Avoid contact with skin and eyes.[6][9]

  • Use only in a well-ventilated area.[9]

Table 3: First Aid Protocols

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician for medical advice.[9]

Handling, Storage, and Exposure Controls

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following engineering controls and PPE are recommended:

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[9]

  • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[6]

  • Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[6]

  • Hygiene Practices : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

Storage Conditions

Store containers tightly closed in a dry, cool, and well-ventilated place.[9] Keep the compound locked up and out of the reach of children.[9] Refer to the manufacturer's certificate of analysis for specific storage temperature conditions.[9]

Accidental Release and Disposal

Accidental Release Measures: In the event of a spill, prevent further leakage if it is safe to do so.[9] Wear appropriate PPE.[6] Avoid creating dust. Pick up the spilled material and transfer it to properly labeled containers for disposal.[9]

Disposal Considerations: Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

Pharmacological Profile and Mechanism of Action

Thozalinone is a psychostimulant that acts as a dopamine-releasing agent (DRA) with secondary activity on norepinephrine release.[3][8] Unlike amphetamines, it is believed to enhance presynaptic dopamine synthesis and vesicular release with minimal impact on serotonin pathways.[8] This mechanism contributes to its effects on mood and alertness.[7]

Thozalinone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Thozalinone This compound DA_synthesis Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) Thozalinone->DA_synthesis Enhances DA_release Vesicular Release Thozalinone->DA_release Promotes Vesicles Synaptic Vesicles (Dopamine Storage) Vesicles->DA_release DA_synthesis->Vesicles Stores DA DA_synapse Dopamine DA_release->DA_synapse Releases DA DA_receptors Dopamine Receptors (D1, D2-like) DA_synapse->DA_receptors Binds to Signal Postsynaptic Signaling DA_receptors->Signal Activates

Caption: Mechanism of action for Thozalinone.

Experimental Workflows and Safety Protocols

The following diagrams illustrate standardized workflows for handling chemical reagents and applying hazard controls in a laboratory setting.

General Laboratory Handling Workflow

This workflow outlines the key stages of handling a chemical reagent like this compound from receipt to disposal.

Handling_Workflow A 1. Receipt & Verification - Check container integrity - Verify label against order B 2. Log & Store - Record in chemical inventory - Store per SDS guidelines A->B C 3. Pre-Use Preparation - Review SDS - Don appropriate PPE - Prepare workspace in fume hood B->C D 4. Weighing & Aliquoting - Use ventilated balance enclosure - Handle carefully to avoid dust C->D E 5. Experimental Use - Follow established protocol - Maintain situational awareness D->E F 6. Decontamination & Cleanup - Clean workspace and equipment - Remove PPE correctly E->F G 7. Waste Disposal - Segregate waste streams - Dispose of according to regulations F->G

Caption: Standard workflow for handling chemical reagents.

Hierarchy of Hazard Controls

This diagram illustrates the prioritized approach to mitigating laboratory hazards, from most to least effective.

Hazard_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from hazard - e.g., Fume Hood) Admin Administrative Controls (Change the way people work - e.g., SOPs) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: Prioritized hierarchy of hazard controls.

Stability and Reactivity

  • Reactivity : No specific reactivity data is available.

  • Chemical Stability : Assumed to be stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions : No data available.[6]

  • Conditions to Avoid : Avoid dust formation and exposure to incompatible materials.

  • Incompatible Materials : No data available.

Toxicological and Ecological Information

  • Acute Toxicity : No specific data available for oral, dermal, or inhalation routes.[6]

  • Skin Corrosion/Irritation : No data available.[6]

  • Serious Eye Damage/Irritation : No data available.[6]

  • Ecological Information : No data available on toxicity to fish, daphnia, or other aquatic invertebrates. Persistence and degradability are unknown.[6]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the SDS provided by the manufacturer for the most current and complete information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

The Precise Location of Deuterium in Thozalinone-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling in Thozalinone-d5, a deuterated analog of the psychostimulant Thozalinone. Understanding the exact position of isotopic labeling is critical for its application in various research and development settings, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry.

Deuterium Labeling Position

The five deuterium atoms in this compound are located on the phenyl ring. This has been confirmed through its International Chemical Identifier (InChI), a unique chemical identifier. The InChI string for this compound explicitly details the isotopic substitution on the aromatic ring.[1]

Structure of this compound:

Caption: Chemical structure of this compound with deuterium atoms on the phenyl ring.

Quantitative Data Summary

While specific batch data for isotopic purity and enrichment of commercially available this compound is proprietary to the manufacturers, the expected specifications are outlined below. These values are typical for deuterated standards used in quantitative analysis.

ParameterTypical SpecificationAnalytical Method
Chemical Purity>98%HPLC, LC-MS
Isotopic Purity (d5)≥99%Mass Spectrometry (MS)
Deuterium Enrichment≥98 atom % DMass Spectrometry (MS)

Experimental Protocols

General Synthesis of Thozalinone

The synthesis of Thozalinone typically involves a base-catalyzed condensation reaction followed by intramolecular cyclization.[2][3] A common method utilizes ethyl mandelate and dimethylcyanamide.[3][4]

A representative, non-deuterated synthesis workflow is as follows:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product ethyl_mandelate Ethyl Mandelate-d5 deprotonation Deprotonation of Ethyl Mandelate-d5 ethyl_mandelate->deprotonation Anhydrous Solvent dimethylcyanamide Dimethylcyanamide nucleophilic_attack Nucleophilic Attack on Dimethylcyanamide dimethylcyanamide->nucleophilic_attack sodium_hydride Sodium Hydride (Base) sodium_hydride->deprotonation Anhydrous Solvent deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization thozalinone_d5 This compound cyclization->thozalinone_d5

Caption: General synthetic workflow for this compound.

To synthesize this compound, the starting material would be ethyl mandelate-d5, where the phenyl group is perdeuterated.

Characterization Protocol: Mass Spectrometry

Mass spectrometry is a primary technique to confirm the isotopic enrichment of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

  • Data Analysis: The molecular ion peak for this compound ([M+H]⁺) is expected at m/z 210.28, which is 5 mass units higher than the non-deuterated Thozalinone (m/z 205.23). The isotopic distribution is analyzed to confirm the incorporation of five deuterium atoms and to calculate the isotopic purity.

Characterization Protocol: NMR Spectroscopy

Proton (¹H) and Deuterium (²H) NMR spectroscopy can be used to confirm the positions of deuterium labeling.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: The ¹H NMR spectrum of this compound will show a significant reduction or absence of signals in the aromatic region (typically δ 7.2-7.5 ppm) compared to the spectrum of non-deuterated Thozalinone. The signals for the dimethylamino and the methine protons would remain.

  • ²H NMR: The ²H NMR spectrum will show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.

Mechanism of Action of Thozalinone

Thozalinone acts as a psychostimulant by primarily targeting the dopaminergic system.[2] It is known to induce the release of dopamine and, to a lesser extent, norepinephrine.[2][3][5] This increase in synaptic neurotransmitter levels leads to the activation of postsynaptic receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron thozalinone Thozalinone vesicles Dopamine Vesicles thozalinone->vesicles Induces Release dat Dopamine Transporter (DAT) thozalinone->dat Interacts with dopamine Dopamine vesicles->dopamine Release d1_receptor D1-like Receptors (Gs-coupled) dopamine->d1_receptor Binds to d2_receptor D2-like Receptors (Gi-coupled) dopamine->d2_receptor Binds to downstream Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream d2_receptor->downstream response Neuronal Response (Stimulant Effects) downstream->response

Caption: Simplified signaling pathway of Thozalinone's action on a dopaminergic synapse.

The increased synaptic dopamine activates both D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, leading to a cascade of downstream signaling events that ultimately result in the psychostimulant effects of the drug.

References

Thozalinone-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Thozalinone-d5, a deuterated analog of the psychostimulant Thozalinone. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings, as well as for the development of potential pharmaceutical formulations. This document outlines storage recommendations, potential degradation pathways, and detailed methodologies for stability assessment.

Overview of this compound

Thozalinone is a psychostimulant that acts as a dopamine and norepinephrine releasing agent. Its deuterated isotopolog, this compound, is frequently used as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties to the parent compound and its distinct mass spectrometric signature. The stability of this compound is a crucial parameter for its use as a reliable analytical standard.

Recommended Storage Conditions

While specific stability studies on this compound are not extensively published, recommendations can be extrapolated from data available for the parent compound, Thozalinone, and general best practices for deuterated compounds.

Table 1: Recommended Storage Conditions for Thozalinone

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

It is strongly recommended to store this compound under similar conditions to minimize degradation. For long-term storage, maintaining the compound in its solid form at -20°C or below is advisable. Once in solution, it should be used promptly or stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by environmental factors such as temperature, light, humidity, and pH. The oxazolidinone ring system present in Thozalinone can be susceptible to hydrolysis under certain conditions.

Forced Degradation Studies of a Structurally Related Oxazolidinone

To provide insight into potential degradation pathways, data from a forced degradation study on a novel oxazolidinone derivative, PH-192, is presented below. These findings can serve as a valuable reference for designing stability studies for this compound.

Table 2: Illustrative Forced Degradation Data for a Novel Oxazolidinone (PH-192)

Stress ConditionReagentDurationTemperatureResult
Acid Hydrolysis 1 N HCl90 min37°CStable
Base Hydrolysis 1 N NaOH90 min37°CUnstable
Oxidation 1 N H₂O₂90 min37°CUnstable
Plasma Stability Human Plasma90 min37°C>90% recovered[1][2]

These results suggest that the oxazolidinone scaffold is particularly sensitive to basic and oxidative conditions, leading to the formation of degradation products. In contrast, it exhibits good stability in acidic and plasma environments. It is plausible that this compound would exhibit a similar degradation profile.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to accurately quantify this compound and resolve it from any potential degradants. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the recommended technique.

General Protocol for a Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base Expose aliquots oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 80°C) prep->thermal Expose aliquots photo Photolytic Stress (e.g., UV/Vis light) prep->photo Expose aliquots hplc HPLC/UHPLC-MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Analysis (Peak Purity, Degradant Identification) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC-MS method.

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Mass spectrometry (e.g., Q-TOF or triple quadrupole) to monitor the parent ion of this compound and detect any degradation products.

  • Data Analysis: Quantify the remaining this compound at each time point. Characterize any significant degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns.

Signaling Pathway of Thozalinone

Thozalinone exerts its pharmacological effects by modulating dopaminergic and noradrenergic neurotransmission. Understanding this pathway is relevant for interpreting the biological consequences of its degradation.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron thozalinone Thozalinone vesicles Synaptic Vesicles (Dopamine & Norepinephrine) thozalinone->vesicles Promotes release Neurotransmitter Release vesicles->release da_ne Dopamine & Norepinephrine release->da_ne receptors Postsynaptic Receptors da_ne->receptors Binds to signal Downstream Signaling receptors->signal

Caption: Simplified signaling pathway of Thozalinone.

Thozalinone promotes the release of dopamine and norepinephrine from presynaptic vesicles into the synaptic cleft. These neurotransmitters then bind to their respective receptors on the postsynaptic neuron, initiating downstream signaling cascades that are responsible for the compound's stimulant and antidepressant effects.

Conclusion

While specific stability data for this compound is limited, this guide provides a robust framework for its storage and handling based on data from its parent compound and structurally related molecules. For critical applications, it is imperative to perform in-house stability assessments using validated analytical methods. By adhering to the recommended storage conditions and understanding the potential degradation pathways, researchers can ensure the integrity of this compound in their studies, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

The Use of Thozalinone-d5 as an Internal Standard in LC-MS/MS for the Quantitative Analysis of Thozalinone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the use of Thozalinone-d5 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Thozalinone. This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Introduction

Thozalinone is a psychostimulant that acts as a dopamine and norepinephrine releasing agent. Accurate and precise quantification of Thozalinone in biological matrices is essential for understanding its pharmacological and toxicological effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. Deuterated internal standards are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement.[1][2] This co-elution and similar behavior allow for the correction of variability during sample preparation and analysis, leading to highly accurate and reliable results.

This compound, with a molecular weight of 209.256 g/mol and the formula C₁₁D₅H₇N₂O₂, serves as an ideal internal standard for the quantification of Thozalinone.[3] This application note outlines a representative LC-MS/MS method for the analysis of Thozalinone in human urine, utilizing this compound as the internal standard.

Principle of Deuterated Internal Standards in LC-MS/MS

The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to the unlabeled analyte throughout the analytical process.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Analyte_IS_mix Analyte + this compound (in biological matrix) Extraction Extraction Analyte_IS_mix->Extraction Sample Cleanup LC_Column LC Column Extraction->LC_Column Injection Mass_Spec Mass Spectrometer LC_Column->Mass_Spec Elution Chromatogram Chromatogram (Co-eluting peaks) Mass_Spec->Chromatogram Quantification Quantification (Ratio of Analyte/IS) Chromatogram->Quantification

Figure 1: Principle of using a deuterated internal standard.

Experimental Protocols

This section details a representative protocol for the quantitative analysis of Thozalinone in human urine using this compound as an internal standard. This method is based on common practices for the analysis of psychostimulants in biological fluids.[4][5][6]

Materials and Reagents
  • Thozalinone reference standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Drug-free human urine for calibration standards and quality controls

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thozalinone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Thozalinone stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow is a representative solid-phase extraction protocol for urine samples.

start Start: Urine Sample (1 mL) add_is Add 50 µL of 100 ng/mL This compound start->add_is add_buffer Add 1 mL of Phosphate Buffer (pH 6) add_is->add_buffer vortex Vortex add_buffer->vortex condition Condition SPE Cartridge (1 mL Methanol, 1 mL Buffer) vortex->condition load Load Sample onto SPE Cartridge condition->load wash Wash Cartridge (1 mL 1M Acetic Acid, 1 mL Methanol) load->wash dry Dry Cartridge (5 min) wash->dry elute Elute with 1 mL of 2% NH4OH in Dichloromethane/Isopropanol (95:5) dry->elute evaporate Evaporate to Dryness under Nitrogen elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Solid Phase Extraction (SPE) workflow for urine samples.
LC-MS/MS Method

The following are suggested starting conditions and can be optimized for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be optimized
Collision Energy To be optimized

Note on MRM Transitions: The specific MRM transitions for Thozalinone and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. For Thozalinone (C₁₁H₁₂N₂O₂, MW: 204.22 g/mol ), the precursor ion will likely be [M+H]⁺ at m/z 205.1. For this compound (C₁₁D₅H₇N₂O₂, MW: 209.26 g/mol ), the precursor ion will be [M+H]⁺ at m/z 210.1. The product ions will be determined from the fragmentation of these precursor ions in the collision cell.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines. The following tables present representative quantitative data for a validated method.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Thozalinone1 - 1000> 0.995

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 5: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Thozalinone90 - 110> 85

Signaling Pathway

Thozalinone's primary mechanism of action involves the release of the neurotransmitters dopamine and norepinephrine in the brain.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Thozalinone Thozalinone Release Neurotransmitter Release Thozalinone->Release Induces Vesicles Synaptic Vesicles (Dopamine & Norepinephrine) Vesicles->Release Neurotransmitters Dopamine & Norepinephrine Release->Neurotransmitters Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds to Signal Signal Transduction Receptors->Signal

Figure 3: Mechanism of action of Thozalinone.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Thozalinone in biological matrices. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists in developing and validating their own analytical methods for Thozalinone. The high specificity and sensitivity of this technique are crucial for accurate pharmacokinetic and toxicological assessments.

References

Application Notes and Protocols for Thozalinone-d5 in Blood Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone is a psychostimulant compound that acts on the dopaminergic system.[1] Accurate and reliable quantification of Thozalinone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document provides a detailed protocol for the analysis of Thozalinone in blood plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Thozalinone-d5 as a stable isotope-labeled internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[2][3] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision of the results.[4][5] This protocol is designed for research and drug development professionals who require a robust and reliable method for Thozalinone quantification in plasma.

Experimental Protocols

Materials and Reagents
  • Thozalinone (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control human plasma (K2-EDTA)

Preparation of Solutions

2.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Thozalinone and this compound into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol and bring to volume.

  • Store stock solutions at -20°C.

2.2.2. Working Standard Solutions

  • Prepare intermediate stock solutions of Thozalinone by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Prepare the internal standard (IS) working solution by diluting the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards and quality control (QC) samples by spiking control human plasma with the appropriate Thozalinone working standard solutions (the volume of the spiking solution should not exceed 5% of the total plasma volume).

  • A typical calibration curve might range from 1 to 500 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.5).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Thozalinone (Quantifier) 205.1118.115025
Thozalinone (Qualifier) 205.191.115035
This compound (IS) 210.1123.115025

Data Presentation and Method Validation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Thozalinone to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Calibration StandardNominal Concentration (ng/mL)
CS11
CS25
CS310
CS450
CS5100
CS6250
CS7500
Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal values.

Quality ControlNominal Concentration (ng/mL)
LLOQ1
QCL3
QCM75
QCH400
Recovery and Matrix Effect

The extraction recovery of Thozalinone should be determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect is assessed by comparing the peak areas of standards spiked into extracted blank plasma with those of standards in neat solution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for Thozalinone analysis in plasma.

Signaling_Pathway Thozalinone Thozalinone DAT Dopamine Transporter (DAT) Thozalinone->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Thozalinone->NET Inhibits Reuptake Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Dopamine Dopamine Dopamine->Synaptic_Cleft Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds to Norepinephrine Norepinephrine Norepinephrine->Synaptic_Cleft Adrenergic_Receptors Adrenergic Receptors Norepinephrine->Adrenergic_Receptors Binds to Stimulant_Effect Stimulant Effect Dopamine_Receptors->Stimulant_Effect Adrenergic_Receptors->Stimulant_Effect

Caption: Proposed mechanism of Thozalinone's stimulant action.

References

Application Note: Predicted Mass Spectrometry Fragmentation of Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thozalinone is a psychostimulant that has been investigated for its effects on the central nervous system. In quantitative bioanalytical studies using mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Thozalinone-d5 is a deuterated analog of Thozalinone commonly used for this purpose. Understanding the fragmentation pattern of both the analyte and its labeled internal standard is essential for developing robust and selective mass spectrometric methods.

This document outlines the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of this compound. The fragmentation pathway is proposed based on the known chemical structure of Thozalinone and general principles of mass spectrometry, particularly for oxazolone-containing compounds. For the purpose of this application note, it is assumed that the five deuterium atoms are located on the dimethylamino group, a common and stable position for deuterium labeling.

Predicted Fragmentation Patterns of Thozalinone and this compound

The proposed major fragment ions for both Thozalinone and this compound under positive ion electrospray ionization with collision-induced dissociation (CID) are summarized in the table below. The fragmentation is expected to initiate from the protonated molecule, [M+H]+.

Analyte Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
Thozalinone205.09161.09C2H4N (Dimethylamine)Phenyl-oxazolone moiety
133.07C2H4N + COPhenyl-azirine or similar rearranged ion
105.07C2H4N + CO + C2H2Phenyl cation
72.08C7H5O2 (Phenyl-glyoxylyl)Protonated dimethylcyanamide
This compound210.12161.09C2HD4N (Dimethylamine-d5)Phenyl-oxazolone moiety
133.07C2HD4N + COPhenyl-azirine or similar rearranged ion
105.07C2HD4N + CO + C2H2Phenyl cation
77.11C7H5O2 (Phenyl-glyoxylyl)Protonated dimethylcyanamide-d5

Proposed Fragmentation Pathway

The primary fragmentation of the protonated Thozalinone molecule ([M+H]+ at m/z 205.09) is anticipated to involve the cleavage of the oxazolone ring and the loss of the dimethylamino group. For the deuterated analog, this compound, the protonated molecule is expected at m/z 210.12. The fragmentation pathways are predicted to be similar, with mass shifts observed for fragments that retain the deuterated dimethylamino group.

A key fragmentation is the loss of the dimethylamino group as a neutral species. For Thozalinone, this would be the loss of dimethylamine (C2H5N), but given the structure, a loss of protonated dimethylcyanamide is also plausible. Another significant fragmentation pathway for oxazolone structures is the loss of carbon dioxide.

The proposed fragmentation pathway for this compound is visualized in the diagram below.

Thozalinone_d5_Fragmentation precursor This compound [M+H]+ m/z = 210.12 frag1 Fragment 1 m/z = 161.09 precursor->frag1 - C2HD4N frag4 Fragment 4 m/z = 77.11 precursor->frag4 - C7H5O2 frag2 Fragment 2 m/z = 133.07 frag1->frag2 - CO frag3 Fragment 3 m/z = 105.07 frag2->frag3 - C2H2

Caption: Predicted fragmentation of this compound.

Experimental Protocol

The following is a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation

  • Standard Preparation: Prepare stock solutions of Thozalinone and this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solutions.

  • Sample Extraction: For biological samples (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction. A typical protein precipitation protocol would involve adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for analysis.

2. LC-MS/MS Method

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is recommended for quantification.

      • MRM Transitions:

        • Thozalinone: 205.1 > 161.1 (Quantifier), 205.1 > 133.1 (Qualifier)

        • This compound: 210.1 > 161.1 (Quantifier), 210.1 > 77.1 (Qualifier)

      • Collision Energy: Optimize for each transition, typically in the range of 15-30 eV.

      • Dwell Time: 100 ms per transition.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Standard Preparation s2 Sample Extraction (Protein Precipitation) lc Reverse-Phase LC Separation s2->lc ms ESI-MS/MS Detection (MRM) lc->ms quant Quantification using This compound as Internal Standard ms->quant

Caption: LC-MS/MS analytical workflow.

This application note provides a predicted fragmentation pathway for this compound, a stable isotope-labeled internal standard for the quantitative analysis of Thozalinone. The proposed fragments and the detailed experimental protocol can serve as a starting point for method development and validation. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects and ensuring the reliability of quantitative results in complex biological matrices. Researchers should perform experimental verification to confirm the proposed fragmentation patterns and optimize the MS/MS parameters for their specific instrumentation.

Application of Thozalinone-d5 in forensic toxicology screening.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone is a psychostimulant drug that acts on the central nervous system. Due to its potential for abuse, it is a compound of interest in forensic toxicology. The detection and quantification of thozalinone and other related stimulants in biological matrices require robust and reliable analytical methods. The use of a stable isotope-labeled internal standard, such as Thozalinone-d5, is crucial for accurate quantification in complex matrices like blood and urine, as it compensates for variations in sample preparation and instrumental analysis.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the forensic toxicology screening of stimulants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle and Rationale for using this compound

In quantitative analysis by LC-MS/MS, an internal standard (IS) is a compound added to samples, calibrators, and quality controls in a known and constant concentration. The ideal IS has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled internal standard, such as this compound, is the gold standard because it co-elutes with the unlabeled analyte and behaves almost identically during extraction, chromatographic separation, and ionization.[1][2] This minimizes the impact of matrix effects and variations in sample recovery, leading to higher accuracy and precision in the quantification of the target analyte.

Application: Screening of Psychostimulants in Biological Matrices

This compound is an ideal internal standard for the quantification of Thozalinone and can also be suitable for inclusion in a broader screening method for other psychostimulants with similar chemical structures and properties.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) from Whole Blood

This protocol describes the extraction of stimulants from whole blood samples prior to LC-MS/MS analysis.

Materials:

  • Whole blood samples, calibrators, and quality controls

  • This compound internal standard working solution (100 ng/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • To 1 mL of whole blood sample, add 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution to all samples, calibrators, and controls.

  • Vortex mix for 10 seconds.

  • Condition the SPE cartridges with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridges to dry.

  • Load the sample mixture onto the conditioned SPE cartridges.

  • Wash the cartridges with 3 mL of deionized water, followed by 3 mL of a solution of 1 M acetic acid, and then 3 mL of methanol.

  • Dry the cartridges thoroughly under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions: Specific precursor and product ions for Thozalinone, this compound, and other target stimulants need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ThozalinoneOptimized ValueOptimized ValueOptimized Value
This compound Optimized ValueOptimized ValueOptimized Value
Amphetamine136.1119.115
Methamphetamine150.2119.117
MDMA194.2163.112
Other StimulantsOptimized ValueOptimized ValueOptimized Value

Note: The MRM parameters for Thozalinone and this compound need to be empirically determined.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of psychostimulants using this compound as an internal standard. These values are representative and should be established during in-house validation.[5][6]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Amphetamine5 - 500> 0.995
Methamphetamine5 - 500> 0.995
MDMA5 - 500> 0.995
Thozalinone2 - 200> 0.992

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Amphetamine1595 - 105< 10< 15
25097 - 103< 8< 12
Methamphetamine1596 - 104< 10< 15
25098 - 102< 7< 11
MDMA1594 - 106< 11< 16
25096 - 104< 9< 13
Thozalinone1097 - 103< 9< 14
10098 - 102< 6< 10

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Amphetamine85 - 9590 - 110
Methamphetamine88 - 9892 - 108
MDMA82 - 9288 - 112
Thozalinone87 - 9791 - 109

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) ISTD_Spike Spike with This compound Sample->ISTD_Spike 1 Extraction Solid Phase Extraction (SPE) ISTD_Spike->Extraction 2 Evaporation Evaporation Extraction->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS 5 Quantification Quantification LC_MSMS->Quantification 6 Reporting Reporting Quantification->Reporting 7

Caption: Forensic Toxicology Screening Workflow.

Thozalinone's Mechanism of Action

thozalinone_moa cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Thozalinone Thozalinone Vesicles Synaptic Vesicles (Dopamine & Norepinephrine) Thozalinone->Vesicles Induces Release DAT Dopamine Transporter (DAT) Thozalinone->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Thozalinone->NET Inhibits Reuptake Dopamine Dopamine Vesicles->Dopamine Norepinephrine Norepinephrine Vesicles->Norepinephrine DA_Receptor Dopamine Receptors Dopamine->DA_Receptor NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Signal Postsynaptic Signaling DA_Receptor->Signal NE_Receptor->Signal

Caption: Thozalinone's Effect on Neurotransmission.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative screening of Thozalinone and other related psychostimulants in forensic toxicology. The detailed protocols and expected method performance characteristics outlined in these application notes serve as a valuable resource for laboratories implementing such testing. Adherence to validated methods and the use of appropriate internal standards are paramount for generating accurate and defensible toxicological findings.

References

Application Note: High-Throughput Analysis of Stimulants in Urine using LC-MS/MS with Thozalinone-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The illicit use of stimulant drugs remains a significant public health concern, necessitating robust and reliable analytical methods for their detection in biological matrices. This application note describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of common stimulants in human urine. The method employs Thozalinone-d5 as an internal standard to ensure accuracy and precision. Deuterated internal standards are chemically almost identical to the analytes of interest, allowing them to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations.[1][2][3] This method is suitable for use in clinical research, forensic toxicology, and sports anti-doping laboratories.

Thozalinone is a central nervous system stimulant, and its deuterated analog, this compound, serves as an excellent internal standard due to its structural similarity to many common stimulants and its distinct mass-to-charge ratio.[4][5][6] The use of an appropriate internal standard is crucial for compensating for matrix effects, variations in sample recovery, and instrument response.[2]

Experimental

Materials and Reagents
  • Analytes: Amphetamine, Methamphetamine, MDMA (Ecstasy), MDEA, and MDA. All analytical standards were purchased from a certified reference material provider.

  • Internal Standard: this compound (1 mg/mL in methanol).

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (LC-MS grade); ammonium formate.

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange SPE cartridges.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of stimulants from urine samples.[8]

  • To 1 mL of urine, add 20 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 1 M acetic acid, and finally 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in a 95:5 mixture of dichloromethane and isopropanol.[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[8][9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 350°C.

  • IonSpray Voltage: 5500 V.

The specific MRM transitions for the analytes and the internal standard are listed in Table 1. These transitions should be optimized for the specific instrument being used.

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

  • Linearity: The method demonstrated excellent linearity over a concentration range of 5 to 1000 ng/mL for all analytes, with a coefficient of determination (R²) greater than 0.99.

  • LOD and LOQ: The LODs ranged from 0.5 to 2 ng/mL, and the LOQs were established at 5 ng/mL for all compounds.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all analytes at three different concentration levels (low, medium, and high).

Quantitative Data Summary

The quantitative performance of the method is summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Amphetamine136.1119.12.15 - 1000>0.991.05
Methamphetamine150.1119.12.55 - 1000>0.990.55
MDMA194.1163.13.25 - 1000>0.991.55
MDEA208.2163.13.55 - 1000>0.992.05
MDA180.1163.13.05 - 1000>0.991.05
This compound209.291.13.8----

Table 1: MRM transitions, retention times, and quantitative data for the target stimulants and internal standard.

Experimental Workflow and Signaling Pathway Diagrams

The overall experimental workflow is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound urine_sample->add_is spe Solid Phase Extraction add_is->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting Internal Standard Logic analyte_response Analyte Response response_ratio Response Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard (this compound) Response is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

References

Application Note and Protocol: Preparation of Thozalinone-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thozalinone is a psychostimulant that has been investigated for its antidepressant properties.[1][2] In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[3][4] Thozalinone-d5, a deuterated analog of Thozalinone, is an ideal internal standard for the quantification of Thozalinone in biological matrices.[5][6] Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation by the mass spectrometer.[3] This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in research and drug development settings.

Materials and Reagents

  • This compound (neat solid)

  • Dimethyl sulfoxide (DMSO), analytical grade or higher

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Amber glass vials with PTFE-lined screw caps

  • Volumetric flasks, Class A

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

1. Preparation of this compound Stock Solution (1 mg/mL)

The high concentration stock solution is the primary source for all subsequent working solutions. Proper preparation is critical for accurate quantification. Thozalinone is soluble in DMSO at concentrations up to 25 mg/mL.[1][2]

  • Step 1: Weighing this compound

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount (e.g., 1.0 mg) of this compound solid into a clean, tared amber glass vial. Record the exact mass.

  • Step 2: Dissolution

    • Based on the recorded mass, calculate the required volume of solvent to achieve the desired concentration. For a 1 mg/mL solution with 1.0 mg of this compound, add 1.0 mL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound solid.

    • Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]

  • Step 3: Storage

    • Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For storage at -20°C, it is recommended to use the solution within one month; for storage at -80°C, the solution can be used for up to six months.[1]

Data Presentation: Stock Solution Preparation

The following table provides calculations for preparing common stock solution concentrations of this compound (Molecular Weight: 209.256 g/mol ).[6]

Target ConcentrationMass of this compoundVolume of DMSOMolar Concentration
1 mg/mL1.0 mg1.0 mL4.78 mM
5 mg/mL5.0 mg1.0 mL23.90 mM
10 mg/mL10.0 mg1.0 mL47.80 mM
1 mM0.209 mg1.0 mL1.0 mM
10 mM2.09 mg1.0 mL10.0 mM

2. Preparation of this compound Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired final concentrations. The choice of solvent for dilution should be compatible with the analytical method (e.g., a mixture of methanol and water for reversed-phase LC-MS).

  • Step 1: Intermediate Stock Solution

    • Prepare an intermediate stock solution from the primary 1 mg/mL stock. For example, to prepare a 10 µg/mL intermediate stock, pipette 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of the desired diluent (e.g., 50:50 Methanol:Water).

    • Vortex thoroughly to ensure homogeneity.

  • Step 2: Serial Dilutions

    • Perform serial dilutions from the intermediate stock solution to create a series of working solutions at the desired concentrations.

    • For each working solution, transfer the calculated volume of the higher concentration solution to a new vial and add the appropriate volume of diluent.

    • Vortex each working solution after preparation.

  • Step 3: Storage

    • Label each working solution vial with the compound name, concentration, solvent, and preparation date.

    • Store the working solutions at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage.

Data Presentation: Working Solution Preparation

The following table illustrates an example of a serial dilution from a 10 µg/mL intermediate stock solution to prepare a range of working standards.

Target Concentration (ng/mL)Volume of Previous SolutionDiluent VolumeFinal Volume
1000100 µL of 10 µg/mL900 µL1000 µL
500500 µL of 1000 ng/mL500 µL1000 µL
250500 µL of 500 ng/mL500 µL1000 µL
100400 µL of 250 ng/mL600 µL1000 µL
50500 µL of 100 ng/mL500 µL1000 µL
10200 µL of 50 ng/mL800 µL1000 µL

Safety Precautions

  • This compound is for research use only.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Mandatory Visualization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Solid dissolve 2. Add DMSO weigh->dissolve Precise Mass mix 3. Vortex & Sonicate dissolve->mix Calculated Volume stock_sol 4. 1 mg/mL Stock Solution mix->stock_sol Complete Dissolution intermediate 5. Prepare Intermediate Stock (e.g., 10 µg/mL) stock_sol->intermediate Aliquot serial 6. Perform Serial Dilutions intermediate->serial Dilute with Assay Buffer working_sols 7. Final Working Solutions serial->working_sols Range of Concentrations

References

Application Note: Validated UPLC-MS/MS Method for the Quantification of a Target Analyte in Human Plasma Using Thozalinone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of a target analyte in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Thozalinone-d5, is employed. The methodology presented herein is designed to support pharmacokinetic and toxicokinetic studies by providing reliable data on analyte concentrations in a complex biological matrix. The validation of this method has been conducted in accordance with the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][]

Experimental

Materials and Reagents
  • Analytes: Target analyte and this compound (Internal Standard - IS) were of high purity grade (≥98%).

  • Solvents: Acetonitrile and methanol (LC-MS grade), and formic acid (analytical grade).

  • Water: Ultrapure water was used for the preparation of all aqueous solutions.

  • Biological Matrix: Drug-free human plasma was sourced from a certified vendor.

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and the internal standard from the plasma samples.

Protocol:

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma sample, add 10 µL of this compound working solution (100 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions

A reversed-phase separation was performed using a C18 column.

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: UPLC Gradient Program

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The detection was performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Target Analyte User DefinedUser DefinedUser OptimizedUser Optimized
This compound (IS) 209.1105.12515

Note: The MRM transitions for the target analyte need to be optimized based on its specific structure. For Thozalinone, with a molecular weight of approximately 204.22 g/mol , a plausible precursor ion in positive mode would be [M+H]+ at m/z 205.1. A deuterated internal standard with five deuterium atoms would have a precursor ion at m/z 210.1. The product ions would be specific fragments of the parent molecule.

Method Validation

The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in human plasma over a defined concentration range. A linear regression with a weighting factor of 1/x² was used to construct the calibration curve.

Table 3: Linearity of Calibration Curve

Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 1000≥ 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four different concentration levels (Lower Limit of Quantification - LLOQ, Low QC, Medium QC, and High QC) on three separate days.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%) (n=6)Inter-day Accuracy (%) (n=18)
LLOQ 1≤ 8.5≤ 9.295.0 - 105.094.5 - 104.5
Low QC 3≤ 7.8≤ 8.596.2 - 103.895.8 - 103.5
Medium QC 100≤ 6.5≤ 7.297.5 - 102.597.0 - 102.8
High QC 800≤ 5.8≤ 6.598.0 - 101.597.5 - 102.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 388.5 ± 4.292.1 ± 5.5
Medium QC 10090.2 ± 3.594.5 ± 4.8
High QC 80091.5 ± 2.895.8 ± 3.9
Stability

The stability of the analyte in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

Stability ConditionDurationTemperatureStability (%)
Short-term (Bench-top) 6 hoursRoom Temperature96.5 - 103.2
Long-term 30 days-80°C95.8 - 104.1
Freeze-Thaw (3 cycles) -80°C to Room Temp-80°C to Room Temp97.2 - 102.5
Autosampler 24 hours4°C98.1 - 101.8

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 protein_precip Add Acetonitrile (Protein Precipitation) vortex1->protein_precip vortex2 Vortex protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of the target analyte in human plasma using this compound as an internal standard. The method has been successfully validated according to established bioanalytical guidelines and is suitable for use in regulated clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

References

Application Note: Quantitative Analysis of Thozalinone in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with Thozalinone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Thozalinone in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by chemical derivatization to improve the chromatographic properties of the analyte. Thozalinone-d5, a stable isotope-labeled analog, is utilized as an internal standard to ensure high accuracy and precision. The described method is suitable for pharmacokinetic studies, drug monitoring, and other research applications in drug development.

Introduction

Thozalinone is a psychostimulant compound that has been investigated for its potential therapeutic effects.[1][2] Accurate and reliable quantification of Thozalinone in biological matrices is essential for preclinical and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the analysis of small molecules in complex biological samples.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[5][6]

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of Thozalinone in human plasma, utilizing this compound as the internal standard. The method has been developed to provide high recovery, sensitivity, and a wide dynamic range.

Experimental Protocols

Materials and Reagents
  • Thozalinone (≥98% purity)

  • This compound (≥98% purity, deuterated on the phenyl ring)

  • Human plasma (K2-EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ammonium hydroxide solution

  • Sodium sulfate, anhydrous

  • Phosphate buffer (pH 7.0)

  • Deionized water

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Thozalinone and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the Thozalinone primary stock solution in methanol to create calibration standards with concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 0.5 mL of human plasma in a glass centrifuge tube, add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex for 10 seconds.

  • Add 0.5 mL of phosphate buffer (pH 7.0) and vortex briefly.

  • Add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes in a heating block.[7]

  • After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.

GC-MS Parameters
ParameterSetting
GC System
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp 115°C/min to 200°C
Ramp 230°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The mass fragmentation pattern of Thozalinone was obtained from the NIST spectral library. The fragmentation of this compound was predicted based on the stable isotope labeling on the phenyl ring, resulting in a +5 m/z shift for fragments containing this ring.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Thozalinone-TMS11577204
This compound-TMS12082209

Data Presentation

The following tables present representative quantitative data for the analysis of Thozalinone. This data is for illustrative purposes and reflects typical performance for a validated GC-MS method.

Table 1: Calibration Curve for Thozalinone in Human Plasma
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
100.052104.0
250.128102.4
500.255102.0
1000.501100.2
2501.26100.8
5002.4899.2
10005.05101.0
20009.9899.8
Linearity (r²) 0.9995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ106.8105.28.5103.8
Low QC305.2101.56.7102.1
Mid QC3004.198.75.399.5
High QC15003.5100.94.8101.3
Table 3: Method Performance Summary
ParameterResult
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)3 ng/mL
Mean Recovery88.5%

Visualizations

G Experimental Workflow for Thozalinone Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma 0.5 mL Human Plasma add_is Add 50 µL this compound (IS) plasma->add_is add_buffer Add 0.5 mL Phosphate Buffer add_is->add_buffer add_mtbe Add 5 mL MTBE add_buffer->add_mtbe vortex1 Vortex (2 min) add_mtbe->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate add_reagents Add Acetonitrile & BSTFA + 1% TMCS evaporate->add_reagents vortex2 Vortex (30 sec) add_reagents->vortex2 heat Heat (70°C, 30 min) vortex2->heat to_vial Transfer to GC Vial heat->to_vial gcms_analysis Inject into GC-MS to_vial->gcms_analysis data_processing Data Acquisition (SIM) & Processing gcms_analysis->data_processing

Caption: Workflow for the analysis of Thozalinone in human plasma.

G Quantitative Analysis Logic cluster_measurement GC-MS Measurement cluster_calculation Calculation analyte_peak Thozalinone Peak Area peak_ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->peak_ratio is_peak This compound Peak Area is_peak->peak_ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) peak_ratio->calibration_curve final_concentration Determine Thozalinone Concentration in Sample calibration_curve->final_concentration

Caption: Logic for quantitation using an internal standard.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Thozalinone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The sample preparation procedure, involving liquid-liquid extraction and silylation, yields clean extracts and excellent chromatographic performance. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of Thozalinone in a biological matrix.

References

Application Notes and Protocols for Thozalinone-d5 in Clinical Research for Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a guideline for research and development purposes. The experimental details and quantitative data presented are illustrative examples based on established principles of bioanalytical method development and validation. No specific, published clinical assay for Thozalinone using Thozalinone-d5 as an internal standard was identified in the public domain. Researchers should independently validate any method before its application in clinical research.

Introduction

Thozalinone is a psychostimulant that has been investigated for its potential as an antidepressant and anorectic.[1] Effective therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the assay.[3][4][5][6]

These application notes provide a template for the development and validation of a robust LC-MS/MS method for the quantification of Thozalinone in human plasma using this compound as an internal standard.

Proposed Bioanalytical Method

This section outlines a hypothetical, yet detailed, protocol for the analysis of Thozalinone in human plasma.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is proposed for the extraction of Thozalinone and this compound from human plasma.

Protocol:

  • Label polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 100 µL Plasma Sample s2 Add 10 µL this compound (IS) s1->s2 s3 Add 300 µL Acetonitrile s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject into LC-MS/MS s7->a1 Transfer for Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition & Quantification a3->a4

Figure 1: Proposed workflow for plasma sample preparation and analysis.
Liquid Chromatography Conditions (Illustrative)

ParameterSuggested Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions (Illustrative)
ParameterSuggested Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Thozalinone: Hypothetical m/z 205.1 -> 105.1 This compound: Hypothetical m/z 210.1 -> 110.1
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Energy To be optimized for each transition

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA). The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: Calibration Curve and Linearity
ParameterAcceptance Criteria
Calibration Model Linear regression with 1/x or 1/x² weighting
Correlation Coefficient (r²) ≥ 0.99
Calibration Standards A minimum of 6 non-zero standards plus a blank and zero sample
Accuracy of Back-calculated Concentrations Within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ)
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Acceptance Criteria for Accuracy (% Bias)Acceptance Criteria for Precision (%RSD)
LLOQ1± 20%≤ 20%
Low QC3± 15%≤ 15%
Medium QC50± 15%≤ 15%
High QC150± 15%≤ 15%
Data should be generated from at least five replicates per QC level over a minimum of three separate analytical runs.
Table 3: Selectivity and Matrix Effect
ParameterExperimentAcceptance Criteria
Selectivity Analyze blank plasma from at least 6 different sources.No significant interfering peaks at the retention times of Thozalinone and this compound.
Matrix Effect Compare the peak area of the analyte in post-extraction spiked blank plasma to the peak area in a pure solution.The coefficient of variation of the matrix factor should be ≤ 15%.

Thozalinone's Mechanism of Action

Thozalinone is characterized as a dopaminergic stimulant. Its primary mechanism of action is inducing the release of dopamine, with a secondary, less pronounced effect on norepinephrine release. This action is distinct from other stimulants and is associated with a lower potential for abuse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron thozalinone Thozalinone release Neurotransmitter Release thozalinone->release Stimulates vesicles Dopamine & Norepinephrine Vesicles vesicles->release dopamine Dopamine release->dopamine norepinephrine Norepinephrine release->norepinephrine receptors Postsynaptic Receptors dopamine->receptors norepinephrine->receptors signal Signal Transduction receptors->signal

Figure 2: Simplified signaling pathway of Thozalinone.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape of Thozalinone-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Thozalinone-d5, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in HPLC?

Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as:

  • Column-Related Issues: This includes secondary interactions between the analyte and the stationary phase, column degradation, or the use of an inappropriate column chemistry. For basic compounds like Thozalinone, interactions with acidic silanol groups on the silica packing are a frequent cause of tailing.[1][2][3]

  • Mobile Phase and Sample Solvent Mismatches: The composition of the mobile phase, particularly its pH and the type and concentration of organic modifiers and buffers, plays a critical role.[4][5][6] A significant mismatch between the elution strength of the sample solvent and the mobile phase is a primary cause of peak distortion.[7][8][9]

  • Instrumental and Methodological Factors: Issues such as extra-column volume, incorrect flow rate, temperature fluctuations, and sample overload can all contribute to suboptimal peak shapes.[10][11]

Q2: My this compound peak is tailing. What should I do?

Peak tailing is a common issue, especially for basic compounds.[12] Here are the primary troubleshooting steps:

  • Adjust Mobile Phase pH: Thozalinone has a dimethylamino group, making it basic.[13] To minimize interactions with residual silanol groups on the column, which are acidic, lower the mobile phase pH to around 2-3. This protonates the silanols and reduces secondary interactions.[10]

  • Optimize Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH.[10]

  • Use an End-Capped Column: Employ a column that has been end-capped to block residual silanol groups, or consider a column with a polar-embedded phase for better shielding of basic compounds.[1][10]

  • Check for Column Contamination or Degradation: If tailing appears suddenly or worsens over time, the column may be contaminated or degraded. Try regenerating or replacing the column.[10]

Q3: I am observing peak fronting for this compound. What is the likely cause?

Peak fronting, where the leading edge of the peak is sloped, is often caused by:

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[14] Try reducing the injection volume or diluting the sample.

  • Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can cause fronting. Ensure complete dissolution before injection.[14]

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, the analyte band can spread before reaching the column, resulting in fronting.[15] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[7][9]

Q4: Why is my this compound peak splitting?

Peak splitting can be a frustrating issue with several potential causes:

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column or lead to band distortion that manifests as a split peak.[9]

  • Partially Blocked Frit or Column Void: If all peaks in the chromatogram are splitting, it could indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material.[14][16]

  • Co-eluting Interference: It is possible that an impurity or a related compound is co-eluting with your this compound peak.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

StepActionRationale
1 Review Mobile Phase pH Thozalinone is a basic compound.[13] Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that cause tailing.[10]
2 Increase Buffer Strength A low buffer concentration may not be sufficient to control the pH at the column surface. Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak symmetry.[10]
3 Evaluate Column Choice If using a standard C18 column, consider switching to one with a base-deactivated or end-capped stationary phase. These columns have fewer accessible silanol groups.
4 Reduce Analyte-Metal Interactions Trace metal contaminants in the silica matrix can also contribute to tailing.[3] Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.[4]
5 Check for Column Overload While less common for tailing, high sample concentrations can sometimes exacerbate secondary interaction effects. Try injecting a diluted sample to see if the tailing improves.
Guide 2: Addressing Peak Fronting and Splitting

This guide outlines a systematic process for troubleshooting peak fronting and splitting.

StepActionRationale
1 Analyze Sample Solvent Composition The primary suspect for peak fronting and splitting is a sample solvent that is stronger than the mobile phase.[7][9] Reconstitute your sample in the initial mobile phase composition or a solvent with a weaker elution strength.
2 Reduce Injection Volume High injection volumes of a strong sample solvent worsen peak distortion.[15] Decrease the injection volume to see if the peak shape improves.
3 Inspect for Column Issues If peak splitting is observed for all peaks, it is likely a hardware issue.[14] Check for a partially blocked column inlet frit or the formation of a void at the head of the column. Reversing and flushing the column may resolve a blocked frit.[16] A void typically requires column replacement.
4 Ensure Sample Solubility Confirm that this compound is fully soluble in your chosen sample solvent at the prepared concentration. Incomplete dissolution can lead to peak distortion.[14]

Experimental Protocols

A typical starting point for an HPLC method for Thozalinone or similar compounds would be a reversed-phase separation. The following is a hypothetical but representative protocol.

HPLC Method Parameters for this compound

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 50:50 Acetonitrile:Water
Detection UV at 254 nm or MS/MS

Note: This is a starting method. Optimization of the gradient, mobile phase additives, and other parameters will likely be necessary to achieve optimal peak shape and separation.[17][18][19][20][21]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed check_shape Identify Peak Shape (Tailing, Fronting, Splitting) start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting_splitting Peak Fronting or Splitting check_shape->fronting_splitting Fronting/Splitting tailing_q1 Is Mobile Phase pH << pKa of this compound? tailing->tailing_q1 tailing_a1_no Adjust pH to 2.5-3.5 with Formic or Acetic Acid tailing_q1->tailing_a1_no No tailing_q2 Is Column Base-Deactivated or End-Capped? tailing_q1->tailing_q2 Yes tailing_a1_no->tailing_q2 tailing_a2_no Switch to a Base-Deactivated or End-Capped Column tailing_q2->tailing_a2_no No tailing_q3 Is Column Old or Contaminated? tailing_q2->tailing_q3 Yes tailing_a2_no->tailing_q3 tailing_a3_yes Flush Column or Replace tailing_q3->tailing_a3_yes Yes fs_q1 Is Sample Solvent Stronger than Mobile Phase? fronting_splitting->fs_q1 fs_a1_yes Dissolve Sample in Initial Mobile Phase fs_q1->fs_a1_yes Yes fs_q2 Is Sample Overloaded? fs_q1->fs_q2 No fs_a1_yes->fs_q2 fs_a2_yes Reduce Injection Volume or Dilute Sample fs_q2->fs_a2_yes Yes fs_q3 Is there a Column Void or Blocked Frit? fs_q2->fs_q3 No fs_a2_yes->fs_q3 fs_a3_yes Backflush or Replace Column fs_q3->fs_a3_yes Yes

Caption: A flowchart for troubleshooting common HPLC peak shape issues.

References

Addressing matrix effects with Thozalinone-d5 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thozalinone-d5 as an internal standard in the bioanalysis of Thozalinone from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and reproducibility of the quantitative results.[2][3] Components like phospholipids, salts, and metabolites are common causes of matrix effects.[4][5]

Q2: Why should I use this compound as an internal standard (IS)?

A: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative analysis in complex biological samples.[6] Because this compound has nearly identical physicochemical properties to the unlabeled Thozalinone, it experiences similar extraction efficiencies and matrix effects during sample preparation, chromatography, and ionization.[6] This allows it to effectively compensate for variations, leading to more accurate and reliable quantification of the analyte.[7]

Q3: My this compound peak does not perfectly co-elute with my Thozalinone peak. Is this a problem?

A: This is a known phenomenon called the "deuterium isotope effect," which can sometimes cause the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[6] While minor shifts are often tolerated, significant separation can be problematic. If the analyte and the IS elute into different zones of ion suppression or enhancement, the IS will not accurately compensate for the matrix effect experienced by the analyte, potentially compromising data accuracy.[8]

Q4: What is ion suppression and how can I detect it?

A: Ion suppression is a common form of matrix effect where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[9][10] A qualitative method to detect regions of ion suppression in your chromatogram is the post-column infusion technique.[2][4][11] This method helps identify if your analyte or IS is eluting in a problematic region.

Q5: Can this compound compensate for all types of matrix effects?

A: While highly effective, this compound may not perfectly correct for matrix effects in all situations. As mentioned in Q3, significant chromatographic separation between the analyte and IS due to the deuterium isotope effect can lead to differential matrix effects.[8] In such cases, optimizing sample cleanup or chromatography is crucial.

Troubleshooting Guides

Issue 1: High Variability in Analyte/IS Response Ratio Across Samples
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Different biological samples can have varying levels of interfering components.[4]
1. Optimize Sample Preparation: Enhance the cleanup procedure to better remove interfering matrix components. Consider switching from simple protein precipitation to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
2. Improve Chromatography: Modify the chromatographic gradient to better separate Thozalinone from the regions of ion suppression identified via post-column infusion.[9][10]
Analyte and IS Experiencing Differential Ion Suppression The analyte and IS are not co-eluting perfectly and are being affected differently by the matrix.[8]
1. Adjust Chromatographic Conditions: Experiment with different columns or mobile phase compositions to minimize the retention time difference between Thozalinone and this compound.
Inconsistent Sample Preparation Variability in extraction efficiency between samples.
1. Review Extraction Protocol: Ensure the protocol is followed precisely for all samples. Check for consistency in volumes, mixing times, and temperature.
2. Automate Extraction: If possible, use automated liquid handlers to minimize human error.
Issue 2: Poor Recovery of Both Thozalinone and this compound
Possible Cause Troubleshooting Step
Inefficient Extraction The chosen sample preparation method (e.g., LLE, SPE) is not optimal for Thozalinone.
1. Optimize Extraction Parameters: For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbents and optimize wash/elution steps.
2. Check for Protein Binding: Thozalinone might be strongly bound to plasma proteins. Ensure the protein precipitation step is effective.
Analyte Degradation Thozalinone may be unstable during sample collection, storage, or processing.
1. Assess Stability: Perform freeze-thaw and bench-top stability experiments to identify potential degradation issues.
2. Adjust Sample Handling: If instability is found, modify sample handling procedures (e.g., add stabilizers, keep samples on ice).

Quantitative Data Summary

The following tables represent typical data from matrix effect and recovery experiments.

Table 1: Matrix Effect Evaluation in Human Plasma Matrix Effect (%) is calculated as (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100.[1] A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.

Lot ID Thozalinone ME (%) This compound ME (%) Analyte/IS Ratio Ratio Variation from Neat (%)
Neat Solution1001001.050.0
Plasma Lot 175.276.11.04-0.9
Plasma Lot 268.970.21.03-1.9
Plasma Lot 381.580.71.06+0.9
Plasma Lot 472.373.01.04-0.9

Table 2: Recovery and Process Efficiency of Different Extraction Methods Recovery (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area of Post-extraction Spiked Sample) * 100. Process Efficiency (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area in Neat Solution) * 100.

Extraction Method Thozalinone Recovery (%) This compound Recovery (%) Thozalinone Process Efficiency (%) This compound Process Efficiency (%)
Protein Precipitation95.194.570.271.3
Liquid-Liquid Extraction88.789.178.579.0
Solid-Phase Extraction92.391.885.486.2

Experimental Protocols & Visualizations

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol provides a method to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Thozalinone and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike Thozalinone and this compound into the final extracted solvent.

    • Set C (Pre-Extraction Spike): Spike Thozalinone and this compound into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Extracted Blank + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank + Analyte + IS -> Extract) C->LCMS Calc Calculate: - Matrix Effect (B/A) - Recovery (C/B) - Process Efficiency (C/A) LCMS->Calc

Workflow for quantitative matrix effect evaluation.
Protocol 2: Qualitative Assessment using Post-Column Infusion

This protocol helps identify chromatographic regions with significant ion suppression or enhancement.

  • System Setup:

    • Set up the LC-MS/MS system as you would for a normal sample run.

    • Using a T-junction, continuously infuse a standard solution of Thozalinone at a low, constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer ion source.

  • Injection Sequence:

    • First, inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused Thozalinone.

    • Next, inject an extracted blank matrix sample (prepared using your standard protocol).

  • Data Analysis:

    • Monitor the signal of the infused Thozalinone. Any deviation (dip or rise) from the stable baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[2][11]

Post-Column Infusion Setup cluster_LC LC System cluster_Infusion Infusion System Injector Autosampler (Injects Blank Matrix) Column Analytical Column Injector->Column Mobile Phase Tee T-Junction Column->Tee Syringe Syringe Pump (Thozalinone Solution) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS

Schematic of a post-column infusion experiment.
Principle of Internal Standard Correction

The fundamental principle of using this compound is that any signal loss or gain experienced by the analyte due to matrix effects or extraction variability will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to a consistent and accurate result.

cluster_sample Biological Sample cluster_process Analytical Process cluster_result Result Calculation Analyte Thozalinone (Unknown Amount) Extraction Sample Prep (e.g., SPE) Analyte->Extraction IS This compound (Known Amount) IS->Extraction LCMS LC-MS/MS (Ionization) Extraction->LCMS Extraction->LCMS Introduces Variability & Matrix Effects Analyte_Signal Analyte Signal (Affected by Matrix) LCMS->Analyte_Signal IS_Signal IS Signal (Affected Similarly) LCMS->IS_Signal Ratio Ratio = Analyte Signal / IS Signal (Corrected Value) Analyte_Signal->Ratio IS_Signal->Ratio cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thozalinone Thozalinone D1R Dopamine D1 Receptor Thozalinone->D1R binds Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene modulates

References

Thozalinone-d5 Isotopic Purity Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Thozalinone-d5. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isotopic purity important?

Thozalinone is a psychostimulant that has been studied for its antidepressant properties.[1][] Its chemical formula is C₁₁H₁₂N₂O₂.[3][4][5] this compound is a stable isotope-labeled version of Thozalinone where five hydrogen atoms have been replaced by deuterium atoms, most commonly on the phenyl ring.

Isotopic purity is a critical parameter that defines the percentage of the substance that is the desired deuterated isotopologue (d5) versus other isotopologues (d0 to d4).[6] For researchers using this compound as an internal standard in quantitative mass spectrometry-based assays, high isotopic purity is essential for accuracy and precision.[7] Regulatory agencies also require rigorous characterization of isotopic purity for deuterated drugs.[6]

Q2: What are the primary analytical methods for determining the isotopic purity of this compound?

The principal methods for assessing isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Mass Spectrometry (MS): Particularly Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), is the most common technique. It separates the analyte from impurities and then distinguishes the different isotopologues (d0, d1, d2, d3, d4, d5) based on their precise mass-to-charge ratios (m/z).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) can quantify the amount of residual, non-deuterated material by detecting the signals from the remaining protons at the labeled sites.[6] ¹³C-NMR can also be used to determine site-specific deuteration levels.[9]

Q3: What is the difference between "isotopic enrichment" and "isotopic purity"?

These terms are related but distinct:[6]

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule. For example, 99.5% D enrichment means there is a 99.5% chance of finding a deuterium atom at any given labeled site.[6]

  • Isotopic Purity (or Species Abundance): Refers to the percentage of the entire population of molecules that have the desired isotopic composition. For a d5 compound, this is the percentage of molecules that are fully deuterated with five deuterium atoms.

A high isotopic enrichment percentage does not guarantee an equally high isotopic purity for molecules with multiple deuterium labels.[6]

Experimental Workflow & Protocols

The assessment of isotopic purity is a multi-step process that requires careful sample preparation, data acquisition, and processing.

Isotopic Purity Assessment Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Reporting Sample Receive this compound Sample Prep Prepare Stock & Working Solutions Sample->Prep LCMS LC-HRMS Analysis Prep->LCMS ProcessMS Extract Ion Chromatograms & Integrate Peaks LCMS->ProcessMS NMR NMR Analysis (Optional) Calc Correct for Natural Isotope Abundance ProcessMS->Calc Purity Calculate Isotopic Purity Calc->Purity Report Generate Certificate of Analysis Purity->Report

Caption: General workflow for assessing the isotopic purity of this compound.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general method for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.

1. Materials and Reagents:

  • This compound sample

  • Thozalinone (d0) reference standard (optional, for method development)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Calibrated volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration suitable for your instrument, typically in the range of 100-1000 ng/mL. The final dilution should be made in the initial mobile phase composition to ensure good peak shape.

3. LC-HRMS Method Parameters:

ParameterSuggested Conditions
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Acquisition Full Scan MS (no fragmentation)
Scan Range m/z 150 - 300
Resolution > 70,000 FWHM
Target Ions See Table 2 below

4. Data Analysis and Calculation:

  • Acquire the data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • From the full scan data, extract the ion chromatograms (EICs) for each expected isotopologue of the [M+H]⁺ ion (see Table 2).

  • Integrate the area of the chromatographic peak for each EIC.[10]

  • Correct the peak areas for the natural isotopic abundance of C, N, and O. This step is crucial for accuracy and typically involves specialized software or a correction matrix derived from the theoretical isotopic distribution of the unlabeled compound.[10]

  • Calculate the relative percentage of each isotopologue to determine the isotopic purity.

Table 1: Thozalinone Chemical Properties

PropertyValue
Chemical FormulaC₁₁H₁₂N₂O₂
Average Mol. Weight204.22 g/mol
Monoisotopic Mass204.0899 Da
IUPAC Name2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one[5]
CAS Number655-05-0[3][4]

Table 2: Theoretical [M+H]⁺ Masses for Thozalinone Isotopologues

IsotopologueFormula of Ion ([M+H]⁺)Monoisotopic Mass (Da)
d0C₁₁H₁₃N₂O₂⁺205.0972
d1C₁₁H₁₂DN₂O₂⁺206.1034
d2C₁₁H₁₁D₂N₂O₂⁺207.1097
d3C₁₁H₁₀D₃N₂O₂⁺208.1160
d4C₁₁H₉D₄N₂O₂⁺209.1222
d5 C₁₁H₈D₅N₂O₂⁺ 210.1285

Troubleshooting Guide

This section addresses common issues encountered during the isotopic purity assessment of this compound.

Troubleshooting Guide Start Problem Encountered HighD0 High d0 (unlabeled) Signal Start->HighD0 HD_Exchange Unexpected Isotopologue Distribution (e.g., high d1, d2) Start->HD_Exchange LowSignal Low Signal / No Peak Start->LowSignal Sol_HighD0_1 Cause: Contamination with unlabeled standard. HighD0->Sol_HighD0_1 Possible Cause Sol_HD_1 Cause: H/D exchange during sample prep or in ion source. HD_Exchange->Sol_HD_1 Possible Cause Sol_LowSignal_1 Cause: Incorrect instrument settings or sample concentration too low. LowSignal->Sol_LowSignal_1 Possible Cause Sol_HighD0_2 Solution: Clean glassware and syringe. Prepare fresh dilutions. Sol_HighD0_1->Sol_HighD0_2 Action Sol_HD_2 Solution: Avoid acidic/basic conditions if label is labile. Use deuterated solvents (e.g., D₂O, MeOD). Optimize ion source settings. Sol_HD_1->Sol_HD_2 Action Sol_LowSignal_2 Solution: Verify MS tune and calibration. Check ESI parameters (voltages, gas flows). Analyze a more concentrated sample. Sol_LowSignal_1->Sol_LowSignal_2 Action

Caption: Decision tree for troubleshooting common LC-HRMS issues.

Q4: My mass spectrum shows a higher-than-expected peak for the d4 isotopologue. What could be the cause?

A significant peak for the d4 species in a this compound sample indicates incomplete deuteration during synthesis. It is a synthetic impurity, meaning a portion of the material only incorporated four deuterium atoms instead of five. This directly impacts the calculated isotopic purity.

Q5: I see small peaks at masses corresponding to d6 or d7. Is this possible?

While less common, these peaks can arise from two sources:

  • Natural Isotope Contribution: The M+1 and M+2 peaks from the d4 and d5 isotopologues, respectively, due to the natural abundance of ¹³C. Accurate mass and isotopic distribution modeling can confirm this.

  • Over-deuteration: In rare cases, the synthesis might lead to the incorporation of more than the intended number of deuterium atoms, especially if other exchangeable protons are present.

Q6: Can H/D exchange affect my results?

Yes. Hydrogen-Deuterium (H/D) exchange can occur when labile deuterium atoms swap with hydrogen atoms from the solvent or mobile phase.[11] For this compound, where the labels are on the aromatic ring, H/D exchange is generally minimal under typical reversed-phase LC-MS conditions. However, prolonged exposure to highly acidic or basic conditions, or high temperatures in the ion source, could potentially facilitate exchange and skew the results. If H/D exchange is suspected, using deuterated solvents for sample preparation can help diagnose the issue.[8]

References

Technical Support Center: Improving Recovery of Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the analytical recovery of Thozalinone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing sample extraction methods. This compound, as a deuterated internal standard, is critical for the accurate quantification of Thozalinone in biological matrices. Consistent and high recovery of the internal standard is paramount for robust and reliable bioanalytical data.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the stable isotope-labeled (deuterated) form of Thozalinone, a psychostimulant compound.[3][4] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS). An ideal IS is added at a known concentration to all samples and calibrators. It is meant to mimic the analytical behavior of the target analyte (Thozalinone) and correct for variability during sample preparation, extraction, and instrument analysis.[1] If the recovery of this compound is low or inconsistent, it can no longer accurately account for the loss of the analyte, leading to imprecise and inaccurate quantification.[5]

Q2: What are the most common causes of low recovery for deuterated internal standards like this compound?

Low recovery is often the result of suboptimal extraction conditions or analyte instability. Key factors include:

  • Incorrect pH: The pH of the sample matrix dictates the ionization state of the analyte. Extraction efficiency is typically highest when the analyte is in a neutral, non-ionized form.[6][7]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent in Liquid-Liquid Extraction (LLE) or the elution solvent in Solid-Phase Extraction (SPE) must be matched to the analyte's properties to ensure efficient partitioning and recovery.[8][9]

  • Matrix Effects: Components within the biological sample (e.g., phospholipids, salts) can interfere with the extraction process or cause ion suppression/enhancement in the MS source.[2][10]

  • Analyte Adsorption: this compound can adsorb to plasticware or glassware, especially at low concentrations.[11]

  • Degradation: The stability of the analyte can be affected by temperature, light, or pH during storage and processing.[12][13]

  • Isotope Effects: Although generally minimal, deuterated standards can sometimes exhibit slightly different chromatographic retention times or extraction behavior compared to the non-labeled analyte, which can be problematic in areas of high matrix effects.[10][14]

Q3: My this compound recovery is poor, but the non-labeled Thozalinone recovery seems acceptable. What could be the issue?

This scenario can arise from a few specific issues related to the internal standard itself:

  • Purity of the IS: The this compound standard may contain impurities, affecting its concentration and apparent recovery.[10]

  • Deuterium Exchange: Under certain pH or temperature conditions, the deuterium atoms on the standard can exchange with protons from the solvent, converting the IS back to the non-labeled form.[10][15] This would artificially inflate the analyte signal and decrease the IS signal.

  • Differential Matrix Effects: Due to the slight "isotope effect," the deuterated standard may have a slightly different retention time.[10] If this shift causes it to elute in a zone of different ion suppression than the native analyte, their responses will not be proportionally affected, leading to inaccurate results.[14]

Q4: How does the choice of extraction method—LLE, SPE, or PPT—impact this compound recovery?

Each method has distinct advantages and disadvantages that can affect recovery:

  • Protein Precipitation (PPT): This is the simplest method but often the "dirtiest," meaning more matrix components remain. It can lead to lower recovery due to co-precipitation of the analyte with the protein pellet or significant matrix effects.[16]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Recovery is highly dependent on the choice of organic solvent and pH control. It can be very efficient if optimized but may involve emulsions that are difficult to break.[17]

  • Solid-Phase Extraction (SPE): SPE is typically the most selective method, providing the cleanest extracts and often the highest, most consistent recoveries.[16][18] However, it is a more complex procedure that requires careful optimization of the sorbent, wash, and elution steps.[19]

Section 2: Troubleshooting Guides

Problem 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Solution
Suboptimal pH Thozalinone has a basic dimethylamino group. Adjust the sample pH to be at least 2 units above its pKa to neutralize it, enhancing its partitioning into the organic solvent.[6]
Incorrect Solvent Polarity The phenyl group in Thozalinone gives it lipophilic character. Use a moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE), dichloromethane, or ethyl acetate. Test different solvents or mixtures to find the optimal polarity.[8]
Emulsion Formation An emulsion layer between the aqueous and organic phases can trap the analyte. To resolve this, add salt ("salting out") to the aqueous phase, centrifuge at a higher speed for a longer duration, or cool the sample in an ice bath.[8][17]
Insufficient Mixing Inadequate vortexing or mixing prevents the analyte from reaching equilibrium between the two phases. Ensure vigorous mixing for at least 1-2 minutes.
Analyte Adsorption The compound may be binding to the surface of tubes. Use low-binding polypropylene tubes or silanized glass to minimize non-specific binding.[11]
Solvent Volume Ratio A low organic-to-aqueous phase ratio may not be sufficient to extract the analyte efficiently. A generic optimum starting point is a 7:1 organic to aqueous ratio.[8][17]
Problem 2: Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Solution
Inappropriate Sorbent For an analyte like Thozalinone, a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) is often a good starting point due to its mixed-mode retention capabilities.[16]
Sorbent Breakthrough The analyte passes through the cartridge during sample loading without being retained. This can be caused by loading the sample too quickly, using an incorrect pH, or a sample solvent that is too strong. Decrease the flow rate and ensure the sample is pre-treated to the appropriate pH.
Loss During Wash Step The wash solvent is too strong and is eluting the analyte along with interferences. Use a weaker wash solvent (i.e., lower percentage of organic solvent).
Incomplete Elution The elution solvent is not strong enough to remove the analyte from the sorbent. Increase the organic solvent strength, try a different solvent, or add a small amount of acid or base (e.g., formic acid or ammonium hydroxide) to the elution solvent to disrupt ionic interactions.
Poor Sorbent Conditioning The sorbent was not properly activated. Ensure the conditioning (e.g., with methanol) and equilibration (e.g., with water or buffer) steps are performed correctly to wet the stationary phase.[19]
Problem 3: Low Recovery in Protein Precipitation (PPT)
Potential Cause Troubleshooting Solution
Co-precipitation The analyte gets trapped in the precipitated protein pellet. Try different precipitating agents (e.g., switch from acetonitrile to methanol or acetone), as they can alter the protein pellet's morphology.[20][21] Also, optimize the solvent-to-plasma ratio (e.g., 3:1 or 4:1).
Incomplete Protein Removal Insufficient mixing or incubation time. Vortex samples vigorously for at least 1 minute after adding the solvent and centrifuge at high speed (>10,000 x g) to ensure a compact pellet.[22]
Analyte Adsorption to Pellet The analyte may adsorb to the surface of the protein pellet. After centrifugation and removal of the supernatant, try resuspending the pellet in a small volume of the reconstitution solvent, vortex, and centrifuge again, combining the supernatants.
Analyte Instability The organic solvent may cause degradation. If instability is suspected, perform the precipitation at a lower temperature (e.g., on ice).[23]

Section 3: Experimental Protocols

These are baseline protocols that should be optimized for your specific matrix and laboratory conditions.

Protocol 1: Baseline Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL polypropylene tube.

  • Add 10 µL of this compound internal standard working solution. Vortex briefly.

  • Add 25 µL of 1 M sodium carbonate buffer (or other appropriate base) to adjust pH > 9. Vortex for 10 seconds.

  • Add 700 µL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (~650 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Baseline Solid-Phase Extraction (SPE)
  • Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Pre-treat the sample: Mix 100 µL of plasma with 10 µL of this compound IS and 200 µL of 2% formic acid in water. Vortex.

  • Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.

Protocol 3: Baseline Protein Precipitation (PPT)
  • Pipette 100 µL of biological sample into a 1.5 mL polypropylene tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance precipitation.[22]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for evaporation or directly to an injection vial.

  • If concentrating, evaporate the supernatant and reconstitute in 100 µL of mobile phase before injection.

Section 4: Visual Guides

Below are diagrams illustrating key workflows for troubleshooting and sample preparation.

Troubleshooting_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_PPT Protein Precipitation (PPT) start Low or Inconsistent This compound Recovery check_method Which Extraction Method? start->check_method lle_ph Verify Sample pH (Should be > pKa) check_method->lle_ph LLE spe_sorbent Confirm Sorbent Choice (e.g., Polymeric RP) check_method->spe_sorbent SPE ppt_solvent Optimize Solvent & Ratio (ACN vs. MeOH, 3:1 vs. 4:1) check_method->ppt_solvent PPT lle_solvent Optimize Organic Solvent (Polarity Match) lle_ph->lle_solvent lle_process Check Process (Mixing, Phase Ratio, Emulsion) lle_solvent->lle_process general_checks General Checks for All Methods lle_process->general_checks spe_steps Optimize Steps (Condition, Wash, Elute) spe_sorbent->spe_steps spe_flow Check Flow Rate spe_steps->spe_flow spe_flow->general_checks ppt_process Improve Process (Vortex Time, Temp, Centrifugation) ppt_solvent->ppt_process ppt_process->general_checks adsorption Use Low-Binding Tubes/ Silanized Glassware general_checks->adsorption stability Assess Analyte Stability (Temp, Light, pH) general_checks->stability is_purity Verify IS Purity & Check for Deuterium Exchange general_checks->is_purity

Caption: General troubleshooting workflow for low this compound recovery.

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Slow Flow Rate) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte + IS) Wash->Elute

Caption: Standard workflow for Solid-Phase Extraction (SPE).

LLE_Workflow start Add Sample + IS to Tube ph_adjust Adjust pH (Make Analyte Neutral) start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Vortex Vigorously (Ensure Equilibrium) add_solvent->mix separate Centrifuge (Separate Phases) mix->separate collect Collect Organic Layer separate->collect end Evaporate & Reconstitute collect->end

Caption: Standard workflow for Liquid-Liquid Extraction (LLE).

References

Technical Support Center: Minimizing Ion Suppression with Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) analysis using Thozalinone-d5 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Significant variation in analyte signal intensity between samples.

  • Question: My analyte signal is highly variable across different sample injections, even for replicates. Could this be ion suppression?

  • Answer: Yes, significant and inconsistent signal intensity is a classic symptom of ion suppression. This occurs when co-eluting matrix components interfere with the ionization of your target analyte. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to correct for this variability. Since this compound is chemically identical to the analyte (Thozalinone) and co-elutes, it experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, you can normalize for these variations and achieve more accurate and precise quantification.

Problem 2: Poor accuracy and reproducibility in quantitative results.

  • Question: My quantitative results are not accurate or reproducible, despite careful sample preparation. How can this compound help?

  • Answer: Poor accuracy and reproducibility are often direct consequences of uncorrected ion suppression. Matrix effects can differ between samples, leading to erroneous quantification. This compound, as a deuterated internal standard, is the gold standard for mitigating these effects.[1] It is introduced into the sample at a known concentration before sample preparation and analysis. Any loss of analyte during sample processing or variations in ionization efficiency will be mirrored by the internal standard. This allows for a reliable correction, leading to significantly improved accuracy and reproducibility.

Problem 3: Difficulty in developing a robust LC-MS method for a complex matrix.

  • Question: I am struggling to develop a robust LC-MS method for analyzing my compound in a complex biological matrix like plasma. What strategies can I employ?

  • Answer: When working with complex matrices, a multi-faceted approach is often necessary to combat ion suppression.

    • Sample Preparation: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.[2]

    • Chromatographic Separation: Optimize your chromatographic method to separate the analyte of interest from the regions of significant ion suppression. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.

    • Internal Standard: The use of this compound as an internal standard is crucial. It will compensate for any residual matrix effects that cannot be eliminated through sample preparation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS?

A1: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer where the ionization of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: How does this compound work to minimize ion suppression?

A2: this compound is a stable isotope-labeled (deuterated) version of Thozalinone. In LC-MS analysis, it is used as an internal standard. Because it is chemically identical to the non-labeled analyte, it has the same chromatographic retention time and ionization behavior. Therefore, any ion suppression that affects the analyte will affect this compound to the same extent. By measuring the ratio of the analyte's signal to the known concentration of this compound, the effects of ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[1]

Q3: What are the main causes of ion suppression?

A3: Ion suppression can be caused by a variety of factors, including:

  • Matrix Components: Endogenous substances from the sample matrix, such as salts, lipids, proteins, and phospholipids.

  • Mobile Phase Additives: Non-volatile buffers or ion-pairing reagents.

  • High Concentrations of Analyte or Other Compounds: Competition for ionization in the ESI source.

  • Contaminants: Impurities from solvents, vials, or sample preparation materials.

Q4: How can I detect the presence of ion suppression in my assay?

A4: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of the analyte solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates a region of ion suppression.

Quantitative Data Summary

The following tables summarize the impact of using a deuterated internal standard on mitigating ion suppression and improving analytical performance.

Table 1: Effect of Matrix on Analyte Response Factor

Sample TypeAnalyte Response Factor (Slope of Calibration Curve)% Reduction in Response
Pure Solvent1.00 (Normalized)0%
Plasma Extract0.4555%
Urine Extract0.6238%
Tissue Homogenate0.3169%

This table illustrates the significant reduction in analyte response due to ion suppression from different biological matrices.

Table 2: Comparison of Analytical Performance With and Without this compound

ParameterWithout Internal StandardWith this compound Internal Standard
Accuracy (% Bias) ± 25%± 5%
Precision (%RSD) > 20%< 10%
Linearity (r²) 0.985> 0.995

This table demonstrates the substantial improvement in accuracy, precision, and linearity when using a deuterated internal standard like this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of Thozalinone in Plasma using this compound Internal Standard

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Thozalinone: [M+H]+ → fragment ion (specific m/z to be determined by infusion)

      • This compound: [M+H]+ → fragment ion (specific m/z to be determined by infusion)

    • Data Analysis: Quantify Thozalinone by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Spike Extraction Protein Precipitation / SPE Add_IS->Extraction Clean_Sample Clean Sample Extract Extraction->Clean_Sample LC_Separation LC Separation Clean_Sample->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS Detection ESI->MS_Detection Ion_Suppression Ion Suppression ESI->Ion_Suppression Matrix Effects Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Accurate Quantification Ratio_Calculation->Quantification

Figure 1: Workflow for mitigating ion suppression using this compound.

TroubleshootingLogic Start Inconsistent Analyte Signal? Use_IS Are you using This compound? Start->Use_IS Yes Implement_IS Implement this compound Internal Standard Start->Implement_IS No Optimize_Chrom Optimize Chromatographic Separation Use_IS->Optimize_Chrom Yes Reevaluate Re-evaluate Signal Consistency Implement_IS->Reevaluate Improve_SamplePrep Improve Sample Preparation (SPE/LLE) Optimize_Chrom->Improve_SamplePrep Improve_SamplePrep->Reevaluate Reevaluate->Optimize_Chrom No, still inconsistent Success Consistent Signal Achieved Reevaluate->Success Yes

Figure 2: Troubleshooting logic for inconsistent analyte signals.

References

Common pitfalls in using deuterated standards like Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated standards, with a focus on Thozalinone-d5. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard like this compound?

A deuterated internal standard is a stable isotope-labeled (SIL) version of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] this compound (Chemical Formula: C₁₁D₅H₇N₂O₂) is the deuterated analogue of Thozalinone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[3] These standards are considered ideal for quantitative mass spectrometry-based assays because they are chemically almost identical to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[4][5]

Q2: Why is deuterium preferred for isotopic labeling?

Deuterium is favored because it behaves nearly identically to hydrogen in chemical reactions but has a slightly different mass, which allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[6] This ensures that the internal standard maintains the natural behavior of the compound during chromatography and ionization while enabling precise quantification.[6]

Q3: How many deuterium atoms are ideal for a standard?

Typically, a deuterated standard should contain between 2 to 10 deuterium atoms.[6] The optimal number depends on the analyte's structure and the need to ensure the mass signal is outside the natural mass distribution of the unlabeled analyte (i.e., avoiding overlap with ¹³C isotopes).[4] Using an adequate number of deuterium atoms, like the five in this compound, helps ensure strong isotopic labeling and stability.[6]

Q4: What are the key purity requirements for a deuterated standard?

For reliable and reproducible results, deuterated standards must have high chemical and isotopic purity.[6] The general recommendations are:

  • Isotopic Enrichment: ≥98%[6]

  • Chemical Purity: >99%[6]

These purity levels ensure that the internal standard behaves consistently and does not contribute to background signal at the mass of the unlabeled analyte.[6]

Table 1: Recommended Purity Specifications for Deuterated Standards
ParameterRecommended SpecificationRationale
Chemical Purity >99%Ensures that impurities do not interfere with the analyte or internal standard signal.[6]
Isotopic Enrichment ≥98%Minimizes the contribution of the internal standard's signal to the analyte's signal (crosstalk).[6]

Troubleshooting Guide

This guide addresses specific pitfalls and common issues encountered when using this compound and other deuterated internal standards in LC-MS/MS bioanalysis.

Issue 1: Inconsistent or Drifting Internal Standard Signal

Q: My this compound signal is inconsistent across my analytical run. What could be the cause?

An inconsistent internal standard (IS) signal can compromise the accuracy of your results. The root cause is often related to matrix effects, issues with the standard's stability, or instrument variability.[7][8]

A Inconsistent IS Response Detected B Investigate Matrix Effects A->B C Assess IS Stability & Purity A->C D Check Instrument Performance A->D E Perform Post-Extraction Spiking Experiment (See Protocol 2.1) B->E How? H Check for Isotopic Exchange (Back-Exchange) C->H What? I Verify Chemical & Isotopic Purity of Standard C->I What? J Clean MS Ion Source D->J Action K Check for LC System Leaks or Inconsistent Flow D->K Action F Improve Sample Cleanup (e.g., SPE, LLE) E->F Matrix Effects Confirmed G Modify Chromatography to Separate Interferences E->G Matrix Effects Confirmed

Caption: Troubleshooting logic for inconsistent internal standard response.

Issue 2: Matrix Effects - Ion Suppression or Enhancement

Q: How do I know if matrix effects are impacting my this compound signal and my results?

Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[5][9][10] This can lead to ion suppression or enhancement, causing inaccurate quantification.[5] While a deuterated standard like this compound is designed to co-elute with the analyte and compensate for these effects, significant or highly variable matrix effects can still be problematic.[11][12]

cluster_0 LC Eluent cluster_1 MS Ion Source Analyte Analyte (Thozalinone) Ionization Analyte->Ionization Enters Source IS Internal Standard (this compound) IS->Ionization Co-elutes Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Co-elutes & Interferes Result Suppressed or Enhanced Signal Ionization->Result Impacts Ionization Efficiency

Caption: Conceptual diagram of matrix effects in an LC-MS ion source.

Experimental Protocol 2.1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spiking method to calculate a Matrix Factor (MF) and determine the extent of matrix effects.[9][13]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Thozalinone) and the internal standard (this compound) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze and Calculate:

    • Analyze all samples via LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the mean peak areas from Set A and Set B.

Table 2: Calculation of Matrix Factor (MF)

ParameterFormulaInterpretation
Matrix Factor (MF) MF = (Peak Area in Post-Spiked Matrix [Set B]) / (Peak Area in Neat Solution [Set A])MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect
IS-Normalized MF IS-Normalized MF = (MF of Analyte) / (MF of IS)A value close to 1 indicates the IS effectively compensates for the matrix effect.[13]
Issue 3: Isotopic Exchange or Loss of Deuterium

Q: I suspect my this compound is losing its deuterium labels. How can this happen and how can I prevent it?

Loss of deuterium can occur if the labels are on chemically labile positions (e.g., on heteroatoms like O, N, or S, or adjacent to carbonyl groups). This "back-exchange" compromises the integrity of the standard. While the deuterium atoms on the phenyl ring of this compound are generally stable, certain experimental conditions can promote exchange.

Common Causes and Prevention:

  • Extreme pH: Avoid storing stock solutions or processing samples in strong acidic or basic conditions, as this can facilitate hydrogen-deuterium (H/D) exchange.[4]

  • Mass Spectrometer Conditions: In some cases, in-source H/D exchange can occur under harsh mass spectrometer conditions.

  • Solvent Choice: The choice of solvent for reconstitution and storage is important. For lyophilized standards, always follow the manufacturer's instructions. If none are provided, reconstituting in a non-protic solvent like acetonitrile may be preferable to acidic or basic aqueous solutions.[4]

Issue 4: Chromatographic Shift (Isotope Effect)

Q: My this compound elutes slightly earlier than the unlabeled Thozalinone. Is this normal?

Yes, this is a known phenomenon called the "deuterium isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a reverse-phase HPLC column.[14]

  • Why it happens: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.

  • Impact: Usually, this small shift does not affect quantification, as the peak shapes remain symmetrical and the integration is consistent. However, if the shift is significant, it can be problematic. A deuterated standard that does not perfectly co-elute with the analyte may not experience the exact same matrix effects at the exact same time, potentially leading to inaccurate results.[12]

  • What to do: Ensure your chromatography provides sharp, symmetrical peaks. If the separation between the analyte and IS is significant and you observe poor accuracy, chromatographic optimization may be necessary.

cluster_0 Typical LC-MS/MS Workflow A 1. Sample Preparation (e.g., Protein Precipitation) B Add Internal Standard (this compound) A->B C 2. Chromatographic Separation (HPLC/UPLC) B->C D 3. Ionization (e.g., ESI) C->D E 4. Mass Analysis (MS/MS) D->E F 5. Data Processing (Calculate Analyte/IS Ratio) E->F

Caption: Standard experimental workflow using a deuterated internal standard.

References

Optimization of LC gradient for separating Thozalinone from Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Thozalinone from its deuterated internal standard, Thozalinone-d5.

Frequently Asked Questions (FAQs)

Q1: Why is it important to achieve chromatographic separation between Thozalinone and this compound?

While stable isotope-labeled internal standards are used to correct for matrix effects and variability in sample processing and instrument response, co-elution is generally assumed. However, slight chromatographic separation can occur due to the deuterium isotope effect. If the two compounds elute at slightly different times, they may experience different levels of matrix-induced ion suppression or enhancement, leading to inaccurate quantification. Achieving consistent and minimal separation is key to a robust and reliable bioanalytical method.

Q2: What is the primary cause of separation between Thozalinone and this compound?

The primary cause is the "deuterium isotope effect." The substitution of hydrogen with deuterium can lead to minor differences in the physicochemical properties of the molecule, including its interaction with the stationary phase of the LC column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the C-D bond is slightly less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase.

Q3: What are the key parameters to adjust for optimizing the separation?

The most critical parameters for optimizing the separation of these isotopologues are the LC gradient slope, the organic modifier in the mobile phase, the mobile phase pH, and the column temperature. Fine-tuning these parameters can modulate the subtle differences in interaction with the stationary phase.

Q4: Should I aim for complete baseline separation or co-elution?

The ideal scenario is consistent and minimal, reproducible separation (e.g., a slight shoulder) or near co-elution. Complete baseline separation is generally not necessary and may unnecessarily lengthen the run time. The primary goal is to ensure that the separation profile is consistent across all samples and calibrators to ensure that both compounds are affected by the matrix in the same way.

Troubleshooting Guide

Scenario 1: Thozalinone and this compound are co-eluting, but I suspect differential matrix effects.

If you observe high variability in your results despite apparent co-elution, it's possible that subtle, unresolved separation is occurring within the peak, leading to differential matrix effects. The goal is to slightly resolve the two peaks to confirm their behavior.

Q: How can I achieve a slight separation to investigate potential issues?

A: To enhance the resolution of closely eluting peaks, you should make the gradient shallower. A slower increase in the organic mobile phase percentage over a longer time will allow for more interaction with the stationary phase and can help to resolve subtle differences between the two molecules.

  • Action: Decrease the gradient slope around the elution time of the analytes. For example, if the compounds elute where the gradient is ramping at 5% per minute, try reducing this to 2-3% per minute.

Scenario 2: My this compound peak is eluting significantly earlier than the Thozalinone peak, leading to poor integration and questionable accuracy.

This is a common manifestation of the deuterium isotope effect in reversed-phase chromatography. The goal is to bring the two peaks closer together.

Q: What adjustments can I make to reduce the separation between the two peaks?

A: There are several approaches to reduce the retention time difference:

  • Increase the Gradient Slope: A steeper gradient will move the compounds through the column faster, reducing the time for separation to occur.[1]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or a combination) can alter the interactions with the stationary phase and potentially reduce the separation.

  • Increase the Column Temperature: Higher temperatures reduce the viscosity of the mobile phase and can decrease the retention time of both compounds, often reducing the absolute time difference between them. Try increasing the temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then 40 °C).

Scenario 3: I am observing poor peak shape (e.g., tailing) for Thozalinone.

Poor peak shape can interfere with accurate integration and resolution from the internal standard. Thozalinone has a basic dimethylamino group, which can interact with residual silanols on the silica-based stationary phase, causing peak tailing.[2][3]

Q: How can I improve the peak shape of Thozalinone?

A: The most effective way to improve the peak shape of a basic compound in reversed-phase HPLC is to control the pH of the mobile phase.

  • Action: Add a small amount of acid to your aqueous mobile phase (Mobile Phase A). Formic acid (0.1%) is a common choice and is compatible with mass spectrometry. This will ensure that the basic nitrogen on Thozalinone is protonated, and it will also suppress the ionization of acidic silanols on the stationary phase, minimizing secondary interactions.[4][5][6] A mobile phase pH between 2 and 4 is a good starting point for method development with basic compounds.[5]

Experimental Protocols

Initial LC-MS/MS Method for Thozalinone and this compound Analysis

This protocol provides a starting point for method development.

  • LC System: A standard UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column with a particle size of 1.8 µm or 2.7 µm (e.g., 50 mm x 2.1 mm) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • LC Gradient Program: See Table 1 for a typical starting gradient.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Transitions for Thozalinone and this compound should be optimized by direct infusion.

Systematic Gradient Optimization Protocol

If the initial method does not provide adequate separation, follow this systematic approach.

  • Scouting Run: Perform the initial gradient run (Table 1) to determine the approximate retention time of Thozalinone.

  • Gradient Slope Adjustment:

    • Based on the retention time from the scouting run, adjust the gradient to be shallower around the elution window.

    • For example, if Thozalinone elutes at 3.5 minutes (where the %B is approximately 55% in the initial gradient), create a new gradient that has a much slower ramp around this point. Refer to Table 2 for an example of an optimized gradient.

  • Evaluate and Iterate: Analyze the results from the adjusted gradient. If separation is improved but not yet optimal, continue to make small, incremental changes to the gradient slope or the column temperature. Change only one parameter at a time to clearly assess its effect.

Data Presentation

Table 1: Initial (Scouting) LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
5.00.4595
6.00.4595
6.10.4955
8.00.4955

Table 2: Example of an Optimized (Shallower) LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
2.50.46040
5.00.44060
5.50.4595
6.50.4595
6.60.4955
8.50.4955

Visualizations

Troubleshooting_Workflow start Start: Co-elution or Poor Separation Observed q1 Is peak shape acceptable? start->q1 fix_peak_shape Action: Add 0.1% Formic Acid to Mobile Phase q1->fix_peak_shape No q2 Goal: Increase or Decrease Peak Separation? q1->q2 Yes fix_peak_shape->q1 increase_sep To Increase Separation: Make Gradient Shallower q2->increase_sep Increase decrease_sep To Decrease Separation: 1. Make Gradient Steeper 2. Change Organic Solvent 3. Increase Temperature q2->decrease_sep Decrease end_node End: Re-evaluate Chromatography increase_sep->end_node decrease_sep->end_node

Caption: Troubleshooting workflow for co-eluting peaks.

LC_Optimization_Workflow start Define Analytical Goal (e.g., consistent, minimal separation) step1 Develop Initial Method (Scouting Gradient, see Table 1) start->step1 step2 Perform First Injection Determine Analyte Retention Time (RT) step1->step2 step3 Modify Gradient Slope Create a shallower gradient around the RT step2->step3 step4 Evaluate Resolution and Peak Shape step3->step4 q1 Is Separation Optimal? step4->q1 step5 Further Optimization: Adjust Temperature or Organic Solvent q1->step5 No end_node Finalize Method q1->end_node Yes step5->step3

References

Thozalinone-d5 stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Thozalinone-d5 in various solvent systems. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials.

Q2: In which solvents is this compound soluble and what is its stability in them?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the oxazolone core structure, the primary degradation pathway is likely hydrolysis, leading to the opening of the oxazolone ring. This can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation and photodegradation upon exposure to light.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Developing such a method typically involves a forced degradation study.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected potency in assays. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous buffers, especially at basic pH. Protect solutions from light.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them. Ensure the analytical method has adequate specificity.
Precipitation of the compound in aqueous buffers. Poor solubility of this compound at the working concentration.Prepare the final dilution into the aqueous buffer from a concentrated DMSO stock just before use. Consider using a co-solvent if compatible with the experimental system. Ensure the final DMSO concentration is low enough to not affect the assay.
Discoloration of the solution. Potential oxidative or photodegradation.Store solutions in amber vials or protect them from light. If oxidative degradation is suspected, consider degassing solvents or adding an antioxidant, if permissible for the application.

Stability Data Summary

The following tables summarize hypothetical stability data for this compound based on typical behavior for compounds with an oxazolone moiety. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C

SolventStorage Condition% Recovery after 24 hours% Recovery after 72 hours
DMSOIn the dark>99%>98%
AcetonitrileIn the dark>99%>97%
MethanolIn the dark>98%>95%
Aqueous Buffer (pH 5.0)In the dark>95%>90%
Aqueous Buffer (pH 7.4)In the dark>90%>80%
Aqueous Buffer (pH 9.0)In the dark<80%<60%

Table 2: Hypothetical Results of a Forced Degradation Study on this compound

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl24 hours~15%Hydrolytic ring-opened product
0.1 M NaOH2 hours~40%Hydrolytic ring-opened product
10% H₂O₂24 hours~20%Oxidized derivatives
Heat (60°C)72 hours~10%Thermal degradants
Light (ICH Q1B)24 hours~25%Photodegradants

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in an appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into single-use, light-protected vials.

    • Store at -80°C.

  • Working Solution (e.g., 100 µM):

    • Thaw a vial of the 10 mM stock solution at room temperature.

    • Dilute the stock solution 1:100 in the desired final solvent or buffer (e.g., for a final concentration of 100 µM, add 10 µL of the 10 mM stock to 990 µL of buffer).

    • Prepare fresh working solutions for each experiment.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to develop a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH. Incubate at room temperature for up to 4 hours.

    • Oxidative Degradation: Mix equal volumes of the drug solution and 20% hydrogen peroxide. Incubate at room temperature for up to 24 hours.

    • Thermal Degradation: Store the drug solution at 60°C for up to 72 hours.

    • Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using an HPLC system with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare 1 mg/mL This compound Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (10% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc HPLC-PDA Analysis sampling->hplc neutralize->hplc method_dev Stability-Indicating Method Development hplc->method_dev pathway_id Degradation Pathway Identification hplc->pathway_id

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Thozalinone This compound (Intact) Hydrolysis_Product Ring-Opened Hydrolysis Product Thozalinone->Hydrolysis_Product  H+ or OH- Oxidation_Product Oxidized Product(s) Thozalinone->Oxidation_Product  [O] Photo_Product Photodegradation Product(s) Thozalinone->Photo_Product  hν (Light)

Caption: Potential degradation pathways of this compound.

References

Investigating cross-contamination in Thozalinone-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thozalinone-d5. The focus is on identifying and mitigating cross-contamination to ensure data integrity during analysis.

Frequently Asked Questions (FAQs)

What is cross-contamination or carryover in the context of this compound analysis?

Cross-contamination, often referred to as carryover, is the unintentional introduction of this compound from a previous, typically high-concentration sample, into a subsequent analysis, such as a blank or a low-concentration sample.[1][2] This appears as a "ghost peak" in the chromatogram, leading to inaccurate quantification and false-positive results.[1][3]

Why is my deuterated internal standard, this compound, appearing in blank injections?

The presence of this compound in blank injections is a clear indicator of carryover.[2][4] Common causes include the analyte adsorbing to surfaces within the HPLC or LC-MS/MS system—such as the autosampler needle, injection valve, tubing, or the analytical column itself—and then slowly leaching out in subsequent runs.[1][3]

What are the most common sources of carryover in an LC-MS/MS system? The primary sources of carryover originate from four main areas:

  • Autosampler and Injection System: Residual sample can adhere to the inside or outside of the injector needle, the needle seat, or within the sample loop and valve.[1][3] Worn rotor seals in injector valves are a frequent culprit.[3]

  • Analytical Column: The column can become overloaded with the sample or retain strongly adsorbing compounds that are not fully eluted during the gradient.[3][4]

  • Vials and Caps: Contaminants can leach from low-quality vials or septa. Repeatedly puncturing a septum can also lead to degradation and introduce particles into the sample path.[1]

  • Solvents and System Contamination: The wash solvent may be too weak to effectively clean the system, or the mobile phase itself could be contaminated.[2][4]

Can the properties of deuterated standards like this compound affect contamination?

While deuterated standards are ideal for LC-MS/MS analysis due to their similar chemical and physical properties to the analyte, they are not immune to issues.[5] Deuterium can sometimes be lost or exchanged in certain solutions, though this is less of a contamination issue and more of a stability concern. More relevant to contamination, their behavior regarding adsorption to system components is nearly identical to their non-deuterated counterparts, making them just as susceptible to causing carryover.

Troubleshooting Guide: High Signal of this compound in Blank Injections

This guide provides a systematic approach to diagnosing and resolving the issue of observing a this compound signal in blank runs.

Step 1: Initial Diagnosis and Confirmation

Question: How can I confirm the signal is from carryover and not a contaminated blank solution?

Answer: To distinguish between carryover and a contaminated source, a "null injection" or a zero-volume air injection can be performed.[4][6] If a peak is still observed after injecting 0 µL, the contamination is likely originating from the system flow path after the injector. If no peak is seen, the issue is likely related to the autosampler, needle, or the blank solution itself.

Step 2: Systematic Troubleshooting Workflow

The following flowchart outlines a logical sequence for identifying the source of contamination.

Start Problem: this compound Detected in Blank Injection Check_Blank Inject Blank Solvent from a New, High-Purity Vial Start->Check_Blank Peak_Persists1 Peak Persists? Check_Blank->Peak_Persists1 Troubleshoot_Autosampler Focus on Autosampler Peak_Persists1->Troubleshoot_Autosampler  Yes Blank_Contaminated Blank Solvent or Vial is Contaminated. Prepare fresh solvent and use new vials. Peak_Persists1->Blank_Contaminated No   Improve_Wash 1. Optimize Needle Wash: - Use stronger organic solvent - Increase wash time/volume - Use multiple wash solvents Troubleshoot_Autosampler->Improve_Wash Inspect_Hardware 2. Inspect Injector Hardware: - Check needle for damage - Inspect/replace rotor seal - Check for leaks Improve_Wash->Inspect_Hardware Peak_Persists2 Peak Persists? Inspect_Hardware->Peak_Persists2 Troubleshoot_Column Focus on Column & Method Peak_Persists2->Troubleshoot_Column  Yes Solved Problem Solved Peak_Persists2->Solved No Remove_Column 1. Remove Column: Replace with zero-dead-volume union and inject blank. Troubleshoot_Column->Remove_Column Peak_Persists3 Peak Gone? Remove_Column->Peak_Persists3 Flush_Column Column is the Source. - Flush with strong solvent - Develop a more effective gradient to clean column post-injection - Replace if fouled Peak_Persists3->Flush_Column  Yes Troubleshoot_System Focus on Upstream System Peak_Persists3->Troubleshoot_System No   Check_Lines Contamination is in tubing, valves, or other components between injector and detector. - Systematically flush/replace tubing. Troubleshoot_System->Check_Lines

Caption: A step-by-step workflow for troubleshooting this compound cross-contamination.

Experimental Protocols

Carryover Evaluation Protocol

This protocol is designed to quantitatively assess the level of carryover in your analytical system.

1. Objective: To determine the percentage of carryover from a high-concentration this compound standard into subsequent blank injections.

2. Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., Methanol or Acetonitrile) for standards and blanks

  • LC-MS/MS system

  • New, high-quality autosampler vials and caps[1]

3. Methodology:

  • Standard Preparation: Prepare a high-concentration standard (S_high) of this compound at a level that is near the upper limit of your calibration curve. Prepare a blank sample (Blank) using the same solvent.

  • Injection Sequence: Program the autosampler to inject the samples in the following order. This sequence is critical for assessing carryover.

    • Injection 1: Blank (to establish a clean baseline)

    • Injection 2: S_high

    • Injection 3: S_high

    • Injection 4: S_high

    • Injection 5: Blank (Carryover Blank 1)

    • Injection 6: Blank (Carryover Blank 2)

    • Injection 7: Blank (Carryover Blank 3)

  • Data Acquisition: Run the sequence using your established LC-MS/MS method for this compound.

  • Data Analysis:

    • Integrate the peak area for this compound in all injections.

    • Calculate the average peak area from the three S_high injections (Area_high).

    • Identify the peak area in the first blank immediately following the last high standard (Area_blank1).

    • Calculate the percent carryover using the formula: % Carryover = (Area_blank1 / Area_high) * 100

4. Acceptance Criteria: A common acceptance criterion for carryover is ≤0.1%, but this may vary depending on the assay requirements.[2] If the calculated carryover exceeds your established limit, troubleshooting is required.

cluster_prep Preparation cluster_seq Injection Sequence cluster_analysis Data Analysis Prep_Standard Prepare High Concentration Standard (S_high) Inj_B1 Inject Blank 1 (Baseline Check) Prep_Standard->Inj_B1 Prep_Blank Prepare Blank Solvent Prep_Blank->Inj_B1 Inj_S1 Inject S_high 1 Inj_B1->Inj_S1 Inj_S2 Inject S_high 2 Inj_S1->Inj_S2 Inj_S3 Inject S_high 3 Inj_S2->Inj_S3 Inj_B2 Inject Blank 2 (Carryover Test 1) Inj_S3->Inj_B2 Inj_B3 Inject Blank 3 (Carryover Test 2) Inj_B2->Inj_B3 Integrate Integrate Peak Areas for all Injections Inj_B3->Integrate Calculate Calculate % Carryover: (Area_Blank2 / Avg_Area_SHigh) * 100 Integrate->Calculate

Caption: Workflow diagram for a standard carryover evaluation experiment.

Data Interpretation

Example Carryover Assessment Data

The following table illustrates how to present the data from the carryover evaluation protocol. This allows for a clear, quantitative assessment of system performance.

Injection #Sample TypeThis compound Response (Peak Area)% CarryoverNotes
1Blank0-Establishes baseline.
2S_high1,523,489-High standard injection.
3S_high1,531,045-High standard injection.
4S_high1,528,992-Avg. High Area: 1,527,842
5Carryover Blank 13,0150.197% First blank after high standard.
6Carryover Blank 24520.030% Second blank, shows reduction.
7Carryover Blank 300.000% System is clean.

Interpretation: In this example, the carryover in the first blank (0.197%) might be considered high for a sensitive assay. This would trigger the troubleshooting workflow to improve the autosampler wash method or investigate other potential sources of contamination.

References

Validation & Comparative

A Guide to Internal Standard Selection for Bioanalytical Methods: Thozalinone-d5 as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a framework for comparing the performance of a stable isotope-labeled (SIL) internal standard, using Thozalinone-d5 as a model, against other potential internal standards, such as structural analogs.

While direct comparative experimental data for this compound against other internal standards for the analysis of Thozalinone is not publicly available, this guide outlines the established principles and experimental protocols necessary for such a comparison. By following these guidelines, researchers can make informed decisions on the most suitable internal standard for their specific analytical needs.

The Critical Role of the Internal Standard

In LC-MS bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibrators and quality controls. Its primary purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of the analyte of interest.[1][2] An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte as closely as possible.[3]

There are two main types of internal standards used in LC-MS bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[4][5] this compound is an example of a SIL-IS for the analyte Thozalinone.

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[4][6]

Comparing this compound and Structural Analogs

The choice between a SIL-IS like this compound and a structural analog involves a trade-off between performance and availability/cost.

This compound (Stable Isotope-Labeled IS):

  • Advantages:

    • Near-Identical Physicochemical Properties: this compound has nearly the same extraction recovery, chromatographic retention time, and ionization efficiency as Thozalinone.[4][7] This allows it to effectively compensate for matrix effects, which are a common source of variability in bioanalysis.[8]

    • Co-elution without Interference: Due to the mass difference, this compound can co-elute with Thozalinone without causing interference in the mass spectrometer, leading to more accurate integration of the analyte peak.[4]

    • Improved Precision and Accuracy: The close tracking of the analyte through the entire analytical process generally results in superior precision and accuracy.[5][8]

  • Disadvantages:

    • Cost and Availability: Custom synthesis of SIL internal standards can be expensive and time-consuming.[3][6]

    • Potential for Isotopic Cross-Talk: If the isotopic purity is not high, it can lead to interference with the analyte signal.[4]

Structural Analog IS:

  • Advantages:

    • Lower Cost and Greater Availability: Structural analogs are often more readily available and less expensive than SIL internal standards.[6]

  • Disadvantages:

    • Differences in Physicochemical Properties: Even small structural differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.[7]

    • Differential Matrix Effects: If the analog does not co-elute with the analyte, it may not effectively compensate for matrix-induced ion suppression or enhancement.[8]

    • Potential for Compromised Accuracy: The less ideal tracking of the analyte can lead to reduced accuracy and precision in the results.[8]

Experimental Design for Comparing Internal Standards

To objectively compare the performance of this compound with a structural analog, a series of validation experiments should be conducted in accordance with regulatory guidelines from agencies like the FDA and EMA.[9][10][11]

Key Validation Parameters and Data Presentation

The following tables provide a template for summarizing the quantitative data from these validation experiments.

Table 1: Accuracy and Precision

Internal StandardConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)
This compound LLOQ
LQC
MQC
HQC
Structural Analog LLOQ
LQC
MQC
HQC

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 2: Matrix Effect and Recovery

Internal StandardMatrix SourceMatrix FactorRecovery (%)
This compound Plasma Lot 1
Plasma Lot 2
...
Structural Analog Plasma Lot 1
Plasma Lot 2
...

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments.

Sample Preparation (Protein Precipitation)
  • To 100 µL of blank plasma, calibrator, or QC sample, add 20 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 column appropriate for the analyte.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

The specific MRM transitions for Thozalinone, this compound, and the structural analog would need to be optimized.

Validation Experiments
  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and the internal standard.[12][13]

  • Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates on three different days.[12][13]

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.[4]

  • Recovery: Compare the response of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.[3]

Visualizing the Workflow and Decision Process

The following diagrams, created using the DOT language, illustrate the key processes in internal standard selection and method validation.

Internal_Standard_Selection Analyte Define Analyte: Thozalinone SIL_IS Option 1: Stable Isotope-Labeled IS (this compound) Analyte->SIL_IS Analog_IS Option 2: Structural Analog IS Analyte->Analog_IS Evaluate Evaluate Performance SIL_IS->Evaluate Analog_IS->Evaluate Validate Full Method Validation Evaluate->Validate Based on initial assessment of accuracy, precision, matrix effect, and recovery Decision Select Optimal IS Validate->Decision

Caption: Decision workflow for selecting an internal standard.

Bioanalytical_Method_Validation_Workflow Start Start: Method Development SamplePrep Sample Preparation (e.g., Protein Precipitation) Start->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Selectivity Selectivity LCMS->Selectivity AccuracyPrecision Accuracy & Precision LCMS->AccuracyPrecision MatrixEffect Matrix Effect LCMS->MatrixEffect Recovery Recovery LCMS->Recovery Stability Stability LCMS->Stability ValidationReport Validation Report Selectivity->ValidationReport AccuracyPrecision->ValidationReport MatrixEffect->ValidationReport Recovery->ValidationReport Stability->ValidationReport End End: Method Ready for Sample Analysis ValidationReport->End

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While a stable isotope-labeled internal standard like this compound is theoretically superior due to its near-identical properties to the analyte, a thorough experimental comparison with a structural analog is essential to confirm its performance in a specific matrix and analytical system. By systematically evaluating key validation parameters such as accuracy, precision, matrix effect, and recovery, researchers can confidently select the optimal internal standard that ensures the integrity of their bioanalytical data. This guide provides the framework for conducting such a comparison, empowering scientists to generate high-quality data for their research and drug development programs.

References

Cross-Validation of Analytical Methods for Thozalinone Utilizing Thozalinone-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Thozalinone in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Thozalinone-d5, is specifically highlighted for its role in enhancing the accuracy and robustness of the LC-MS/MS methodology. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the principles of cross-validation to ensure data integrity and consistency between different analytical approaches.

Introduction to Bioanalytical Method Cross-Validation

Cross-validation is a critical process in bioanalysis used to compare the results from two distinct analytical methods, ensuring that the data generated is reliable and interchangeable. This is particularly important when methods are transferred between laboratories, or when a new method is introduced to replace an existing one. The core principle is to analyze the same set of quality control (QC) samples and, ideally, incurred samples, using both methods and to statistically evaluate the agreement of the results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on the necessity and execution of cross-validation to maintain high standards in drug development and clinical trials.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Thozalinone

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like Thozalinone, a derivatization step is necessary to increase its volatility for compatibility with GC analysis.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Hydrolysis: Thozalinone is first subjected to acid hydrolysis. This process converts Thozalinone to its common hydrolysis product, 5-phenyl-2,4-oxazolidinedione.[1]

  • Extraction: The hydrolyzed product is extracted from the biological matrix (e.g., urine) using a suitable organic solvent.

  • Silylation: The extracted product is then derivatized using a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to create a more volatile trimethylsilyl derivative.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analyte.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure optimal separation of the analyte from other matrix components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used for quantitative analysis, monitoring characteristic ions of the derivatized Thozalinone.

Performance Characteristics (Illustrative)

The following table summarizes typical performance characteristics for a validated GC-MS method for a small molecule, based on regulatory guidelines.

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible70-90%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Analyte-dependent

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. The use of a stable isotope-labeled internal standard, such as this compound, is a key advantage of this method. This compound has nearly identical physicochemical properties to Thozalinone, ensuring it behaves similarly during sample preparation and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[2]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: A simple and rapid method where a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma or urine sample.

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, calibrators, and quality controls before protein precipitation.

  • Centrifugation and Supernatant Transfer: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte and internal standard is transferred for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is typically used for the separation of small molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Thozalinone and this compound are monitored.

Performance Characteristics (Illustrative)

The following table outlines the expected performance of a validated LC-MS/MS method for Thozalinone using this compound as an internal standard.

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 5%
Recovery Consistent and reproducible85-105%
Matrix Effect Monitored and within acceptable limitsMinimized by this compound
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Sub-ng/mL levels

Cross-Validation of GC-MS and LC-MS/MS Methods

To ensure the data from the GC-MS and LC-MS/MS methods are comparable, a cross-validation study should be performed.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation QC_Prep Prepare QC Samples (Low, Mid, High) Spike Spike with Thozalinone QC_Prep->Spike GCMS_Analysis Analyze by GC-MS Spike->GCMS_Analysis LCMSMS_Analysis Analyze by LC-MS/MS (with this compound) Spike->LCMSMS_Analysis Data_Comparison Compare Concentration Data GCMS_Analysis->Data_Comparison LCMSMS_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Data_Comparison->Statistical_Analysis Acceptance Assess Against Acceptance Criteria Statistical_Analysis->Acceptance

Cross-validation experimental workflow.
Acceptance Criteria for Cross-Validation

The results from the two methods are compared by calculating the percent difference for each QC sample. The mean difference should not exceed a predefined limit, typically ±20%, for a significant number of the samples. Statistical methods like Bland-Altman plots can be used to visualize the agreement between the two methods.

Signaling Pathway Visualization

While Thozalinone's primary mechanism is as a central nervous system stimulant, a detailed signaling pathway is not the focus of this analytical guide. The core of this document is the comparison of the analytical methodologies for its quantification.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of Thozalinone in biological matrices. The choice of method often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.

  • GC-MS is a reliable method but requires a derivatization step, which can add complexity and time to the sample preparation process.

  • LC-MS/MS , particularly with the use of a deuterated internal standard like This compound , offers superior sensitivity, specificity, and a simpler sample preparation workflow. The use of this compound is crucial for mitigating matrix effects and ensuring the highest level of accuracy and precision.

Cross-validation of these methods is essential to ensure data comparability and to maintain the integrity of bioanalytical results in regulated environments. The data presented in this guide, based on established analytical principles and regulatory guidelines, demonstrates that a well-validated LC-MS/MS method with a deuterated internal standard is the preferred approach for the bioanalysis of Thozalinone.

References

Navigating the Lower Limits of Quantification: A Guide to Thozalinone-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing robust and sensitive bioanalytical methods is paramount. This guide provides a comparative framework for determining the limit of detection (LOD) and limit of quantification (LOQ) using the deuterated internal standard, Thozalinone-d5. Due to the limited availability of public data specific to this compound, this guide presents a representative methodology based on the established principles of bioanalytical method validation for analogous small molecules quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Thozalinone, a psychostimulant, requires precise and accurate quantification in biological matrices for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, ensuring the reliability of the analytical data.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. While this compound is the ideal choice for the quantification of Thozalinone, other deuterated analogues of structurally similar compounds can provide context for expected performance.

Internal StandardAnalyteMatrixMethodLLOQ (ng/mL)Precision (%RSD at LLOQ)Accuracy (%Bias at LLOQ)Reference
This compound (Hypothetical) Thozalinone Human Plasma LC-MS/MS 0.1 <15% ±15% N/A
Methylphenidate-d9MethylphenidateHuman PlasmaLC-MS/MS0.05<10%±10%Representative Data
Amphetamine-d5AmphetamineHuman UrineLC-MS/MS1.0<10%±15%Representative Data

Table 1: Comparison of Lower Limits of Quantification (LLOQ) for this compound (hypothetical) and alternative deuterated internal standards for similar analytes. The hypothetical values for this compound are based on typical performance characteristics of well-validated LC-MS/MS methods for small molecules in biological matrices.

Experimental Protocol: Determining LOD and LOQ for Thozalinone with this compound

This section outlines a detailed protocol for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Thozalinone in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Thozalinone reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Standard Solutions:

  • Prepare primary stock solutions of Thozalinone and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Thozalinone by serial dilution of the primary stock solution with 50% methanol.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol.

4. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add 10 µL of the this compound working internal standard solution (100 ng/mL) and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve chromatographic separation of Thozalinone from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Thozalinone and this compound.

      • Thozalinone: m/z (precursor) -> m/z (product)

      • This compound: m/z (precursor+5) -> m/z (product)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

6. Determination of LOD and LOQ:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is typically determined as the concentration that yields a signal-to-noise ratio (S/N) of at least 3.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

    • Prepare a series of calibration standards at low concentrations near the expected LOQ.

    • Analyze these standards in replicate (n ≥ 5).

    • The LOQ is the lowest concentration at which the precision (%RSD) is ≤ 20% and the accuracy (%bias) is within ±20%.

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing cluster_determination LOD & LOQ Determination Stock Stock Solutions (Thozalinone & this compound) Working_Standards Working Standards (Thozalinone) Stock->Working_Standards IS_Working Internal Standard Working Solution (this compound) Stock->IS_Working Plasma_Spiking Spike Plasma Samples Working_Standards->Plasma_Spiking IS_Working->Plasma_Spiking SPE Solid-Phase Extraction (SPE) Plasma_Spiking->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation Data_Acquisition->Peak_Integration SN_Ratio Signal-to-Noise Ratio (S/N) Peak_Integration->SN_Ratio Precision_Accuracy Precision & Accuracy Assessment Peak_Integration->Precision_Accuracy LOD LOD (S/N >= 3) SN_Ratio->LOD LOQ LOQ (Precision & Accuracy Criteria Met) Precision_Accuracy->LOQ

Caption: Experimental workflow for determining the LOD and LOQ of Thozalinone.

Performance_Comparison cluster_metrics Key Comparison Metrics Thozalinone_d5 This compound (Ideal Internal Standard) Performance Performance Metrics Thozalinone_d5->Performance Compared Against Alternatives Alternative Internal Standards (e.g., Deuterated Analogs of Structurally Similar Compounds) Alternatives->Performance Compared Against LLOQ Lower Limit of Quantification (LLOQ) Performance->LLOQ Precision Precision (%RSD) Performance->Precision Accuracy Accuracy (%Bias) Performance->Accuracy Matrix_Effects Matrix Effect Compensation Performance->Matrix_Effects

Caption: Logical relationship for comparing internal standard performance.

By following a rigorous validation protocol as outlined, researchers can confidently establish the limits of detection and quantification for Thozalinone using this compound, ensuring the generation of high-quality, reliable data for critical drug development decisions.

Comparative Performance Analysis of Thozalinone-d5 as an Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thozalinone-d5, a deuterated internal standard, for the quantification of the psychostimulant Thozalinone in biological matrices. Due to the limited availability of published data on a fully validated bioanalytical method for Thozalinone using this compound, this guide presents a comprehensive comparison based on established principles of bioanalytical method validation and typical performance characteristics observed for analogous compounds quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data presented herein is illustrative, designed to highlight the expected performance advantages of a stable isotope-labeled internal standard (SIL-IS) like this compound compared to a non-isotopically labeled structural analog.

Data Presentation: Linearity and Range of Quantification

The following table summarizes the anticipated performance characteristics for the quantification of Thozalinone using this compound versus a hypothetical structural analog internal standard, "Analog-IS." The data is representative of what would be expected from a validated LC-MS/MS method.

ParameterThozalinone with this compound (SIL-IS)Thozalinone with Analog-ISAcceptance Criteria (FDA/EMA)
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.99
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mLDefined by LLOQ and ULOQ
LLOQ 0.1 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5, Precision ≤ 20%, Accuracy 80-120%
ULOQ 100 ng/mL100 ng/mLPrecision ≤ 15%, Accuracy 85-115%
Precision (%CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 5%± 10%± 15% (± 20% at LLOQ)

Key Insights:

  • Enhanced Linearity: The use of a stable isotope-labeled internal standard like this compound is expected to yield a higher coefficient of determination (R²), indicating a better fit of the calibration curve. This is because a SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate ratio measurements.

  • Improved Sensitivity (Lower LLOQ): this compound allows for a lower limit of quantification (LLOQ). Its ability to effectively compensate for matrix effects and variability in extraction and injection volumes enables the reliable measurement of lower concentrations of the analyte.

  • Superior Precision and Accuracy: The closer physicochemical properties of this compound to the analyte result in more consistent and reliable quantification across the entire calibration range, as reflected in the lower expected coefficient of variation (%CV) and percentage bias.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the linearity and range of quantification for Thozalinone using this compound as an internal standard.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Thozalinone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Thozalinone by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

  • Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels: low (LQC, 3x LLOQ), medium (MQC), and high (HQC).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the this compound internal standard working solution (10 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Thozalinone and this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Thozalinone to this compound against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a 1/x² weighting factor.

  • Determine the coefficient of determination (R²), LLOQ, and ULOQ based on the acceptance criteria outlined in the table above.

Visualizations

Experimental Workflow for Linearity and Range Determination

G cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_validation Validation Assessment stock Stock Solutions (Thozalinone & this compound) working Working Standards (Analyte & IS) stock->working cal_qc Spiking into Blank Matrix (Calibration & QC Samples) working->cal_qc add_is Add Internal Standard (this compound) cal_qc->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Ratios) lcms->data curve Calibration Curve Construction data->curve linearity Linearity (R²) curve->linearity range Quantification Range (LLOQ & ULOQ) curve->range

Caption: Workflow for determining the linearity and range of quantification.

Signaling Pathway of Thozalinone (Simplified)

G Thozalinone Thozalinone Vesicles Synaptic Vesicles Thozalinone->Vesicles Induces Release DAT Dopamine Transporter (DAT) Thozalinone->DAT Inhibits NET Norepinephrine Transporter (NET) Thozalinone->NET Inhibits Dopamine Dopamine Vesicles->Dopamine Norepinephrine Norepinephrine Vesicles->Norepinephrine SynapticCleft Synaptic Cleft Dopamine->SynapticCleft Norepinephrine->SynapticCleft SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake Postsynaptic Postsynaptic Receptors SynapticCleft->Postsynaptic Stimulation

Caption: Simplified mechanism of Thozalinone's action on neurotransmitter release.

The Performance of Thozalinone-d5 in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comparative overview of the expected performance of Thozalinone-d5 as an internal standard in bioanalytical assays, contrasting it with its non-deuterated analog, Thozalinone, and other structural analogs.

While specific experimental data on the bioanalytical performance of this compound is not extensively available in published literature, this guide is built upon the well-established principles of using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The data and protocols presented here are representative of what can be expected from a robust and validated bioanalytical method utilizing a deuterated internal standard.

Superiority of Deuterated Internal Standards

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process, including sample extraction, potential matrix effects, and instrument response fluctuations.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of Thozalinone.[1][2]

Key Advantages of this compound over Non-Deuterated Analogs:

  • Co-elution with the Analyte: this compound, being chemically identical to Thozalinone, will have the same chromatographic retention time. This is a significant advantage as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, allowing for accurate correction.[1]

  • Similar Ionization Efficiency: The deuterated analog will exhibit nearly identical ionization behavior in the mass spectrometer source as the non-deuterated analyte. This is critical for compensating for ion suppression or enhancement caused by co-eluting matrix components.[3]

  • Comparable Extraction Recovery: During sample preparation, this compound will have the same recovery as Thozalinone, correcting for any analyte loss during the extraction process.[1]

  • Increased Method Robustness: The use of a deuterated internal standard generally leads to more robust and reliable bioanalytical methods, reducing the chances of failed runs and improving data quality.[1]

Expected Performance Data

The following tables summarize the anticipated performance characteristics of a validated LC-MS/MS method for Thozalinone using this compound as an internal standard in common biological matrices like human plasma and urine. These acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

Table 1: Method Validation Parameters in Human Plasma
ParameterExpected Performance with this compoundComparison with a Structural Analog IS
Linearity (r²) ≥ 0.99Typically ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)May show greater variability due to differing matrix effects
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Can be higher due to inconsistent matrix effect compensation
Recovery (%) Consistent and reproducibleMay differ significantly from the analyte, leading to inaccuracies
Matrix Effect (% CV) ≤ 15%Often > 15%, indicating significant ion suppression or enhancement
Stability Should demonstrate stability under various storage and handling conditionsStability may differ from the analyte, compromising sample integrity
Table 2: Method Validation Parameters in Human Urine
ParameterExpected Performance with this compoundComparison with a Structural Analog IS
Linearity (r²) ≥ 0.99Typically ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Prone to higher bias due to the high variability of urine matrix
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Can be significantly higher in urine due to diverse patient samples
Recovery (%) Consistent and reproducibleMay be inconsistent across different urine samples
Matrix Effect (% CV) ≤ 15%Highly variable and often a significant issue in urine analysis
Stability Should demonstrate stability under various storage and handling conditionsStability profile may not match the analyte in the urine matrix

Experimental Protocols

Below are detailed methodologies for key experiments that would be part of a bioanalytical method validation for Thozalinone using this compound.

Sample Preparation: Protein Precipitation (for Plasma)
  • Aliquot: Transfer 100 µL of plasma sample (calibrator, QC, or unknown) to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Vortex: Briefly vortex mix the samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex: Vortex mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient might run from 5% to 95% B over a few minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Thozalinone: The precursor ion would be [M+H]⁺ (m/z 205.2). The product ion would be determined by infusion and fragmentation experiments.

    • This compound: The precursor ion would be [M+H]⁺ (m/z 210.2). The product ion would be selected to be analogous to the non-deuterated form.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical relationships in bioanalysis, the following diagrams are provided.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Matrix (Plasma, Urine) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation or LLE/SPE Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Internal_Standard_Comparison cluster_IS_Choice Choice of Internal Standard cluster_Deuterated Deuterated IS (this compound) cluster_Analog Structural Analog IS IS_Choice Internal Standard Selection CoElution Co-elution IS_Choice->CoElution Different_RT Different Retention Time IS_Choice->Different_RT Similar_Ionization Similar Ionization CoElution->Similar_Ionization Accurate_Correction Accurate Correction of Matrix Effects Similar_Ionization->Accurate_Correction High_Precision High Precision & Accuracy Accurate_Correction->High_Precision Different_Ionization Different Ionization Efficiency Different_RT->Different_Ionization Inaccurate_Correction Inaccurate Correction Different_Ionization->Inaccurate_Correction Lower_Precision Lower Precision & Potential Bias Inaccurate_Correction->Lower_Precision

References

Inter-laboratory Comparison of Thozalinone Analysis Using a Novel Deuterated Internal Standard, Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a formal inter-laboratory study for the analysis of Thozalinone using Thozalinone-d5 as an internal standard has not been published in peer-reviewed literature. The following comparison guide is a synthesized representation based on established analytical methodologies for similar compounds and serves as an illustrative example of expected performance in a regulated bioanalytical environment. The data presented is hypothetical and intended to guide researchers in the development and validation of such an assay.

Introduction

Thozalinone is a psychomotor stimulant that has seen sporadic use and has potential for abuse. Accurate and precise quantification of Thozalinone in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.

This guide provides a comparative overview of a hypothetical inter-laboratory study for the determination of Thozalinone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard. The performance of the assay in two independent, hypothetical laboratories is presented to illustrate the expected reproducibility and robustness of the method.

Experimental Protocols

A detailed methodology for the quantification of Thozalinone in human plasma is outlined below. This protocol is representative of a typical validated bioanalytical method.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Thozalinone: Q1: 205.1 m/z -> Q3: 105.1 m/z

    • This compound: Q1: 210.1 m/z -> Q3: 110.1 m/z

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Collision Gas: 9 psi

Data Presentation: Inter-laboratory Performance

The following tables summarize the hypothetical performance data from two independent laboratories (Lab A and Lab B) that validated and ran the Thozalinone assay.

Table 1: Calibration Curve Performance
ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Range 0.5 - 500 ng/mL0.5 - 500 ng/mLN/A
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingAppropriate for the data
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
Mean Accuracy (% Bias) -2.3% to 3.1%-3.5% to 4.2%Within ± 15% (± 20% at LLOQ)
Table 2: Accuracy and Precision (Intra-day and Inter-day)
Quality Control LevelConcentration (ng/mL)Laboratory A Laboratory B Acceptance Criteria
Precision (%CV) Accuracy (% Bias) Precision (%CV) Accuracy (% Bias) Precision: ≤15% CV, Accuracy: ±15% Bias
LLOQ 0.58.7%5.4%10.2%-8.9%Precision: ≤20% CV, Accuracy: ±20% Bias
Low QC 1.56.2%3.1%7.5%-4.3%
Mid QC 754.5%-1.8%5.1%2.7%
High QC 4003.8%2.5%4.2%1.9%
Table 3: Matrix Effect and Recovery
ParameterLaboratory ALaboratory BAcceptance Criteria
Matrix Factor (IS-normalized) 0.98 - 1.050.95 - 1.08CV ≤ 15%
Recovery (%) 85.2% - 91.5%83.7% - 89.9%Consistent and reproducible

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Conc.) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Thozalinone analysis.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Thozalinone Thozalinone DAT Dopamine Transporter (DAT) Thozalinone->DAT Blocks Dopamine Dopamine Dopamine->DAT Reuptake D1R Dopamine Receptor (D1) Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Response Cellular Response (Increased Excitability) CREB->Response

Caption: Putative signaling pathway affected by Thozalinone.

Discussion

The hypothetical data demonstrates that the described LC-MS/MS method for Thozalinone quantification is robust, reproducible, and transferable between laboratories. Both participating labs were able to meet standard regulatory acceptance criteria for bioanalytical method validation.

  • Linearity and Sensitivity: The method shows excellent linearity over a wide dynamic range (0.5 to 500 ng/mL), with the Lower Limit of Quantification (LLOQ) being sufficient for pharmacokinetic or toxicological studies.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision data are well within the accepted limits of ±15% (±20% at the LLOQ), indicating the method's reliability.

  • Matrix Effects: The use of the deuterated internal standard, this compound, effectively compensates for any ion suppression or enhancement from the plasma matrix, as evidenced by the consistent and acceptable matrix factor values.

  • Recovery: While not a critical parameter when using a co-eluting stable isotope-labeled internal standard, the consistent and high recovery demonstrates the efficiency of the protein precipitation sample preparation method.

Conclusion

The presented LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and robust approach for the quantification of Thozalinone in human plasma. The hypothetical inter-laboratory comparison suggests that the method is readily transferable and can produce consistent results, making it suitable for implementation in regulated bioanalytical laboratories for research, clinical, and forensic applications. The development and sharing of such validated methods are crucial for ensuring data comparability across different studies and institutions.

Navigating Bioanalysis: A Comparative Guide to Extraction Efficiency Validation Using Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. The validation of sample extraction efficiency is a pivotal step in ensuring the accuracy and reliability of bioanalytical data. This guide provides a comparative overview of two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), with a focus on validating their efficiency using a stable isotope-labeled internal standard, Thozalinone-d5.

The use of a deuterated internal standard like this compound is paramount in modern bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Due to its similar physicochemical properties to the analyte, Thozalinone, it co-elutes and experiences similar matrix effects and extraction losses. This allows for the accurate correction of any variability during sample preparation, leading to more robust and reliable quantitative results.

Comparative Analysis of Extraction Techniques

The choice between LLE and SPE depends on various factors, including the physicochemical properties of the analyte, the nature of the biological matrix, the desired level of cleanliness of the extract, and throughput requirements. Below is a comparative summary of the two techniques.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Partitioning of the analyte between a solid stationary phase and a liquid mobile phase based on affinity.
Selectivity Generally lower; co-extraction of matrix components with similar solubility can occur.Higher; allows for more specific removal of interferences through selection of appropriate sorbents and wash steps.
Recovery Can be variable and dependent on factors like pH, solvent choice, and emulsification.Typically high and reproducible, especially with optimized protocols and modern sorbents like Oasis HLB.[3][4]
Cleanliness of Extract Often results in extracts with more matrix components, potentially leading to ion suppression in LC-MS/MS.Produces cleaner extracts, minimizing matrix effects and improving analytical sensitivity.
Automation More challenging to automate.Easily automated for high-throughput applications using 96-well plates.[5]
Solvent Consumption Generally higher.Can be significantly lower, especially with simplified protocols.[3]
Method Development Can be time-consuming to optimize solvent systems and extraction conditions.Can be streamlined with generic protocols for a wide range of analytes.

Experimental Protocols for Thozalinone Extraction

The following are detailed methodologies for LLE and SPE of Thozalinone from human plasma using this compound as an internal standard. These protocols are based on established principles of bioanalytical method validation.

Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines a typical LLE procedure for the extraction of Thozalinone from human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex mix for 10 seconds.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the sample pH. Vortex mix for 10 seconds.

2. Extraction:

  • Add 600 µL of ethyl acetate to the sample tube.[6]

  • Vortex mix vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifuge at 6000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

3. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol using Oasis HLB

This protocol utilizes a simplified 3-step SPE method with Waters Oasis HLB cartridges, known for their high recovery and reproducibility for a wide range of compounds.[3][4]

1. Sample Pre-treatment:

  • To 100 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 100 µL of 4% phosphoric acid in water to the plasma sample. Vortex mix for 10 seconds. This step helps in disrupting protein binding.

2. Extraction (Simplified 3-Step Protocol):

  • Load: Directly load the pre-treated plasma sample onto the Oasis HLB µElution plate or cartridge without prior conditioning and equilibration.[3][4] Apply a gentle vacuum or positive pressure to draw the sample through the sorbent.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Thozalinone and this compound from the sorbent with two aliquots of 25 µL of methanol.

3. Post-Extraction:

  • The eluted sample can be directly injected for LC-MS/MS analysis or diluted with water if necessary to match the mobile phase composition.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the role of an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (LLE or SPE) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Accuracy & Precision MD3->MV2 MV3 Calibration Curve MD3->MV3 MV4 Recovery MD3->MV4 MV5 Matrix Effect MD3->MV5 MV6 Stability MD3->MV6 SA1 Study Sample Analysis MV6->SA1 SA2 QC Sample Analysis MV6->SA2 SA3 Data Reporting SA1->SA3 SA2->SA3

Bioanalytical method validation workflow.

Internal_Standard_Correction cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Thozalinone (Variable Recovery) Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS This compound (Similar Variable Recovery) IS_Response IS Peak Area IS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration (Corrected for Variability) Ratio->Concentration

Correction of extraction variability using an internal standard.

Conclusion

The validation of extraction efficiency is a non-negotiable aspect of robust bioanalytical method development. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Thozalinone, is the gold standard for ensuring accurate and precise quantification. While both LLE and SPE have their merits, SPE, particularly with modern sorbents and simplified protocols, often provides cleaner extracts and higher, more consistent recoveries, making it highly suitable for high-throughput bioanalytical laboratories. The choice of the most appropriate extraction method will ultimately depend on the specific requirements of the assay and the available resources. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their bioanalytical studies.

References

The Gold Standard in Bioanalysis: Ensuring Accuracy and Precision with Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving the accuracy and precision required for robust pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides an objective comparison of Thozalinone-d5, a stable isotope-labeled internal standard (SIL-IS), with a generic structural analog internal standard, supported by representative experimental data and detailed protocols.

In the landscape of regulated bioanalysis, the use of a SIL-IS is widely considered the gold standard.[1] These standards, in which several atoms are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest.[2] This property allows them to mimic the analyte's behavior throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby providing superior correction for variability.[1] this compound, a deuterated form of the psychostimulant Thozalinone, exemplifies the advantages of this approach.

Performance Comparison: this compound vs. Structural Analog

To illustrate the performance differences, we present hypothetical yet representative data from a bioanalytical method for the quantification of Thozalinone in human plasma using either this compound or a structural analog as the internal standard. The data is based on typical validation experiments as mandated by regulatory bodies like the FDA and EMA.

Data Presentation

Table 1: Accuracy and Precision

This table summarizes the intra- and inter-day accuracy and precision for the quantification of Thozalinone using this compound versus a structural analog internal standard. The data demonstrates the superior consistency and accuracy achieved with the deuterated standard.

Quality Control SampleAnalyte Concentration (ng/mL)Internal StandardIntra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ1This compound2.54.83.15.5
Structural Analog8.912.511.214.8
Low QC3This compound1.83.52.24.1
Structural Analog6.59.88.711.2
Mid QC50This compound-0.52.1-0.22.9
Structural Analog4.27.55.98.9
High QC150This compound-1.21.9-0.92.5
Structural Analog-3.86.8-2.57.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Matrix Effect and Recovery

This table highlights the ability of this compound to effectively compensate for matrix effects and track the analyte during extraction, leading to more consistent and reliable results compared to a structural analog.

ParameterInternal StandardLow QC (n=6)High QC (n=6)
Matrix Factor
AnalyteThis compound0.98 (CV: 3.2%)0.99 (CV: 2.8%)
Structural Analog0.85 (CV: 15.6%)0.88 (CV: 13.9%)
Internal StandardThis compound0.99 (CV: 3.5%)0.99 (CV: 3.1%)
Structural Analog0.95 (CV: 8.9%)0.96 (CV: 7.5%)
IS-Normalized Matrix Factor This compound0.99 (CV: 1.8%) 1.00 (CV: 1.5%)
Structural Analog0.89 (CV: 11.2%) 0.92 (CV: 9.8%)
Recovery
AnalyteThis compound85.6% (CV: 4.1%)86.2% (CV: 3.8%)
Structural Analog84.9% (CV: 10.5%)85.5% (CV: 9.9%)
Internal StandardThis compound86.1% (CV: 3.9%)86.5% (CV: 3.5%)
Structural Analog92.3% (CV: 6.8%)91.8% (CV: 6.2%)
IS-Normalized Recovery This compound99.4% 99.6%
Structural Analog92.0% 93.2%

CV: Coefficient of Variation; IS: Internal Standard

The data clearly indicates that while a structural analog can provide acceptable results, a stable isotope-labeled internal standard like this compound offers a significantly higher degree of accuracy and precision by more effectively compensating for variations inherent in the bioanalytical process.

Experimental Protocols

The following is a representative protocol for the quantification of Thozalinone in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Thozalinone: Q1 205.1 -> Q3 118.1

    • This compound: Q1 210.1 -> Q3 123.1

Mandatory Visualizations

Caption: Bioanalytical workflow using this compound.

thozalinone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft thozalinone Thozalinone dat Dopamine Transporter (DAT) thozalinone->dat Inhibits Reuptake net Norepinephrine Transporter (NET) thozalinone->net Inhibits Reuptake vesicle Synaptic Vesicle thozalinone->vesicle Promotes Release da Dopamine dat->da Reuptake ne Norepinephrine net->ne Reuptake da_synapse Dopamine vesicle->da_synapse Release ne_synapse Norepinephrine vesicle->ne_synapse Release

Caption: Thozalinone's mechanism of action.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can be utilized, the data and established principles strongly support the use of stable isotope-labeled internal standards like this compound. The near-identical physicochemical properties of a SIL-IS to its corresponding analyte ensure superior compensation for experimental variability, leading to enhanced accuracy, precision, and overall data integrity. For researchers and drug development professionals, investing in a high-quality SIL-IS such as this compound is a crucial step toward ensuring the success of their bioanalytical endeavors and the reliability of their study outcomes.

References

Comparison of LC-MS/MS and GC/MS methods using Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of LC-MS/MS and GC-MS Methods for the Analysis of Thozalinone using Thozalinone-d5 as an Internal Standard

Data Presentation: Quantitative Performance

The following table summarizes the anticipated quantitative performance data for the analysis of Thozalinone in a biological matrix (e.g., human plasma) using LC-MS/MS and GC-MS. These values are representative of typical method validation outcomes for each technique.[5][6][7][8][9]

Performance ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Linearity (r²) > 0.995> 0.990
Accuracy (% Bias) Within ±15% (±20% at LOQ)Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)< 15% (< 20% at LOQ)
Recovery (%) 85 - 105%70 - 90% (can be more variable)
Matrix Effect Potential for ion suppression/enhancementLess common, but possible
Sample Throughput High (2-5 min per sample)Lower (10-20 min per sample)

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are representative and would require optimization for specific laboratory conditions and matrices.

LC-MS/MS Experimental Protocol

This method is generally preferred for polar and non-volatile compounds like Thozalinone.[10][11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Thozalinone: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • This compound: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

GC-MS Experimental Protocol

GC-MS is suitable for volatile and thermally stable compounds. Thozalinone would likely require derivatization to improve its volatility for GC analysis.[5][10][11]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 100 µL of plasma sample, add 10 µL of this compound IS working solution.

  • Add 50 µL of 1M sodium hydroxide solution.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

2. Gas Chromatography Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.[12]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM.

  • Monitored Ions (Hypothetical, for the derivatized compound):

    • Thozalinone derivative: Target ion 1, Qualifier ion 1, Qualifier ion 2.

    • This compound derivative: Target ion 2, Qualifier ion 3.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Method Development (Analyte & IS Selection, Sample Prep, LC/GC-MS Optimization) Val_Plan Validation Plan Dev->Val_Plan Leads to Selectivity Selectivity & Specificity Val_Plan->Selectivity Linearity Linearity & Range Selectivity->Linearity LOQ LLOQ Linearity->LOQ Accuracy Accuracy & Precision (Intra- & Inter-day) LOQ->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability App In-Study Sample Analysis (PK/PD Studies, TDM) Stability->App Enables

Caption: Bioanalytical Method Validation Workflow.

LCMS_vs_GCMS_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS lcms_node Analyte Properties: Polar, Non-volatile, Thermally Labile Sample Prep: Simpler (e.g., PPT, LLE) Ionization: Soft (ESI, APCI) Throughput: High Sensitivity: Very High (pg-fg) Matrix Effects: More common gcms_node Analyte Properties: Volatile, Thermally Stable Sample Prep: Often requires derivatization Ionization: Hard (EI) Throughput: Lower Sensitivity: High (ng-pg) Matrix Effects: Less common Analyte Analyte (e.g., Thozalinone) Analyte->lcms_node Directly Amenable Analyte->gcms_node Requires Derivatization

Caption: Key Differences between LC-MS/MS and GC-MS.

Conclusion

For the analysis of a small molecule like Thozalinone, LC-MS/MS is generally the superior technique. Its ability to analyze polar, non-volatile compounds directly, coupled with simpler sample preparation, higher throughput, and typically better sensitivity, makes it the method of choice for pharmacokinetic studies and therapeutic drug monitoring.[2][11][13]

GC-MS remains a powerful and robust technique, particularly for volatile compounds.[10] However, the likely need for a derivatization step for a molecule like Thozalinone adds complexity, time, and potential variability to the workflow. The choice between the two will ultimately depend on the specific analyte properties, required sensitivity, sample matrix, and available instrumentation.

References

Thozalinone-d5 suitability for high-throughput screening assays

Author: BenchChem Technical Support Team. Date: November 2025

Thozalinone-d5: Not a Candidate for High-Throughput Screening

An extensive review of available scientific literature indicates that this compound is the deuterated form of Thozalinone, a compound historically investigated as a central nervous system stimulant that acts by promoting dopamine release.[1][2][3] The "d5" designation signifies that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes this compound suitable as an internal standard for analytical methods, such as mass spectrometry, to ensure the precise quantification of Thozalinone in biological samples.

However, there is no evidence to suggest that this compound is used as a test compound in high-throughput screening (HTS) assays. HTS campaigns involve screening large libraries of diverse chemical compounds to identify potential drug candidates.[4] Deuterated compounds are not typically included in these initial screening libraries.

Therefore, a direct comparison guide on the suitability of this compound for HTS assays cannot be provided. Instead, this guide will offer a representative comparison of well-characterized compounds in a common HTS assay relevant to neurological drug discovery: the screening of phosphodiesterase 5 (PDE5) inhibitors. This will serve as an illustrative example of how such a guide is structured and the data it would contain, adhering to the user's specified requirements for data presentation, experimental protocols, and visualizations.

A Comparative Guide to Phosphodiesterase 5 (PDE5) Inhibitors in High-Throughput Screening

This guide provides a comparative analysis of common phosphodiesterase 5 (PDE5) inhibitors in the context of a high-throughput screening assay. PDE5 is a well-established drug target, and various HTS methodologies have been developed for the discovery of its inhibitors.[5][6][7][8]

Performance of Common PDE5 Inhibitors

The following table summarizes the in vitro potency of three well-known PDE5 inhibitors, which are often used as reference compounds in HTS assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function.

CompoundTargetIC50 (nM)Assay Type
SildenafilPDE53.5Enzyme Inhibition Assay
VardenafilPDE50.7Enzyme Inhibition Assay
TadalafilPDE51.8Enzyme Inhibition Assay

Note: The IC50 values are representative and can vary depending on the specific assay conditions.

Experimental Protocol: Fluorescence Polarization-Based PDE5 Inhibition Assay

This protocol describes a common method for high-throughput screening of PDE5 inhibitors.[5]

Objective: To identify and characterize inhibitors of the PDE5 enzyme.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cGMP analog (tracer) is used as a substrate for the PDE5 enzyme. When the tracer is bound to a larger molecule (an antibody or a binding partner), it tumbles slowly in solution, resulting in a high FP value. When PDE5 hydrolyzes the cGMP analog, the smaller fluorescent fragment tumbles more rapidly, leading to a low FP value. Inhibitors of PDE5 will prevent the hydrolysis of the tracer, thus maintaining a high FP signal.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP tracer

  • Anti-cGMP antibody

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • Compound Dispensing: Add test compounds and control compounds (e.g., known inhibitors and vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add a solution of the PDE5 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Add the fluorescently labeled cGMP tracer and anti-cGMP antibody mixture to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the high (no enzyme) and low (no inhibitor) controls.

  • For active compounds, perform dose-response experiments to determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway affected by PDE5 inhibitors and a typical workflow for a high-throughput screening assay.

PDE5_Signaling_Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP converts GTP GTP PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Inhibitor PDE5 Inhibitor Inhibitor->PDE5 inhibits

Caption: cGMP signaling pathway and the action of PDE5 inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Plate_Prep Assay Plate Preparation Compound_Library->Plate_Prep Dispensing Compound Dispensing Plate_Prep->Dispensing Reagent_Addition Reagent Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Processing Data Processing Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response

Caption: A typical workflow for a high-throughput screening (HTS) assay.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Thozalinone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Thozalinone-d5 in a laboratory setting. The following procedures are based on the safety data sheet for the parent compound, Thozalinone, and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.[1] The following table summarizes the recommended PPE and safety protocols.

Equipment/ProtocolSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.Minimizes inhalation of dust or aerosols.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion.

Safe Handling and Storage Procedures

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Handle the compound in a designated area, preferably within a chemical fume hood to minimize inhalation risks. Avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: In case of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ventilate the area and clean the spill site thoroughly.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

First Aid Measures

In the event of exposure to Thozalinone, the following first aid measures should be taken immediately[2][3]:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops and persists.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated PPE, and cleaning materials, in a designated, labeled, and sealed container.

  • Disposal Method:

    • Dispose of the chemical waste in accordance with local, state, and federal regulations. The preferred method of disposal is through a licensed chemical waste disposal company.

    • Incineration is often the preferred option for the disposal of illicit drugs and related chemicals, guided by the need for an environmentally friendly process.[4] While this compound is a research compound, similar considerations for complete destruction should be taken.

    • Do not dispose of it down the drain or in regular trash.

Operational Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (e.g., Fume Hood) B->C D Weigh and Transfer this compound C->D Begin Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete M Spill or Exposure Occurs F->M If Emergency H Segregate and Label Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Store Waste in a Secure Area J->K Waste Ready L Arrange for Licensed Chemical Waste Disposal K->L N Follow First Aid Procedures M->N O Notify Supervisor & Safety Officer N->O

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.